Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDFGYHUHRIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563517 | |
| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130613-19-3 | |
| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Within this important class of heterocyclic compounds, Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS No. 130613-19-3) represents a key synthetic intermediate and a subject of interest for drug discovery professionals.[3] The presence of two chlorine atoms on the benzene ring, a hydroxyl group at the 4-position, and a methyl ester at the 2-position imparts a unique combination of electronic and steric properties that dictate its reactivity and potential biological function. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential applications, tailored for researchers and scientists in the field of drug development.
Physicochemical Properties
A clear understanding of a compound's fundamental physicochemical properties is essential for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 130613-19-3 | [3][4] |
| Molecular Formula | C₁₁H₇Cl₂NO₃ | [4] |
| Molecular Weight | 272.08 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Parent Acid | 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (CAS: 131123-76-7) | [5][6][7] |
| InChI Key | DNQDFGYHUHRIHR-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
This compound is most commonly prepared via the esterification of its parent carboxylic acid, 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. The choice of esterification method is critical to ensure high yield and purity while preserving the integrity of the other functional groups on the quinoline ring.
A standard and effective method is acid-catalyzed esterification (Fischer esterification), where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The causality behind this choice lies in the mechanism: the acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is reversible, and driving it to completion typically involves using a large excess of the alcohol (methanol) or removing the water formed during the reaction.
Alternative methods, such as using diazomethane or methyl iodide with a base, can also be employed, but these often involve more hazardous reagents and may require stricter reaction control. For laboratory-scale synthesis, Fischer esterification offers a reliable and well-established protocol.[8]
Caption: Fischer esterification workflow for the synthesis of the target compound.
Experimental Protocol: Fischer Esterification
This protocol provides a self-validating system for the synthesis of this compound.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL, serving as both reactant and solvent). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition of acid is exothermic and should be done carefully.
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Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.
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Isolation: Pour the concentrated residue into ice-cold water. The product, being less soluble in water than the starting acid, should precipitate out as a solid.
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Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester.
-
Validation: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectral Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous quinoline derivatives.[9][10]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons.
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Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the C6 and C8 positions of the quinoline ring.
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Heterocyclic Proton: A singlet for the proton on the C3 position of the quinoline ring.
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Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which can vary depending on solvent and concentration.
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Methyl Protons: A sharp singlet around δ 3.9-4.1 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl carbon.
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Aromatic & Heterocyclic Carbons: A series of signals in the δ 110-150 ppm range corresponding to the carbons of the quinoline ring. The carbons attached to chlorine (C5, C7) and oxygen (C4) will be significantly shifted.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.[9]
-
C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic and heterocyclic ring vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 271.97 (for ³⁵Cl isotopes). A characteristic isotopic pattern with (M+2) and (M+4) peaks will be observed due to the presence of two chlorine atoms.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by its constituent functional groups and the electronic nature of the quinoline core.
Caption: Key reactive sites on the this compound molecule.
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Ester Group Reactivity: The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.
-
Hydroxyl Group Reactivity: The 4-hydroxy group behaves as a phenol. It is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation or O-acylation reactions to introduce different functional groups at this position, enabling the synthesis of a diverse library of derivatives.
-
Quinoline Ring Reactivity: The quinoline ring system is generally electron-deficient. The presence of two strongly electron-withdrawing chlorine atoms at the 5 and 7 positions further deactivates the benzene portion of the ring towards electrophilic aromatic substitution. Any such reactions would be difficult and require harsh conditions.
Potential Applications and Biological Significance
While specific biological activity data for this compound is limited in readily available literature, the broader class of 5,7-dichloro-hydroxyquinoline derivatives has been extensively studied. These compounds are known to possess significant biological properties.
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Antimicrobial Activity: Dichloro-substituted 8-hydroxyquinolines are well-documented for their antibacterial and antifungal activities.[11][12] The structural similarity suggests that the title compound could serve as a valuable precursor for developing new antimicrobial agents.
-
Anticancer Potential: Many quinoline derivatives have been investigated as potential anticancer agents.[2] The ability to functionalize both the hydroxyl and ester groups allows for the synthesis of novel compounds that can be screened for cytotoxic activity against various cancer cell lines.[13]
-
Enzyme Inhibition: The quinoline scaffold is a known pharmacophore for targeting various enzymes. The specific substitution pattern of this molecule could make it or its derivatives suitable candidates for inhibitors of kinases, polymerases, or other enzymes relevant to disease.
Conclusion
This compound is a synthetically valuable molecule with a rich chemical profile. Its well-defined structure, characterized by multiple reactive sites, makes it an ideal intermediate for the synthesis of more complex quinoline derivatives. The presence of the dichloro-substitution pattern hints at a strong potential for biological activity, particularly in the development of novel antimicrobial and anticancer therapeutics. This guide has provided a detailed overview of its synthesis, physicochemical properties, spectral characteristics, and reactivity, offering a solid foundation for researchers and scientists aiming to explore the potential of this versatile compound in drug discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2XZP4p6Ta328pxupYjBpJJ4u5GqtrhHZHb4Z7h0Wc0VsFOpzds0dAjZEOPJZqDZXusLvFBnwH1LeHj3XQKPhh8cw2OKa7tVSCnEK5Ut4vkU0ATKS_uoc4d3OHW6_GN3sba4X1o900HAd8C0y1OuNV_TP1m0aS9z0=]
- ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.
- PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwyqTv18MoQtasjlJFUYmJ46pBdP7BC7MyBYBwpDy6zSSLF9_fmBTt6HFl2M42i3rxjbOUNs6H77bI_hmZrEOcR25IvXg4oQELDupIaLZ9S5AGSF1OYrHrjm2Flhw9W_LvcBjc11vBl9UsOJE=]
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE19d1Pp6rPtiSM4PmB1eXflilHdCTYFnxuTzRE-uU5a8eH9mBTW8QwVo3XepsfMPKGifLmx0xKJPYpXoUo9qeldlzEGYesVWiQuZFzaUBR0hHr9zyCcdKsews61EyEmRZwcovX6A==]
- Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCpt05hAGFTiMo4tuh8QjajDtjXNprk-iMA0AB3LWklp__1ofC5hFclZwDMiSahizK3pDlSaekMDb6HJS8YELmwX5RxmKoMFVP7sh9iFtnQzbQqJRzkMXuuwkHI_jJM4fgyNU=]
- CHIRALEN. (n.d.). This compound. Retrieved from CHIRALEN. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRp1hqKcfQhPYL9zDPMr_C9jLw-SfuUpt20CJFNaW5ZXrxasiautDW1boq2YEQuuC4DAIZceBsi7C0-gOgWHIDb1zsymDHf4c1U8VXqC8xIvGako-xb5hcs7Tf9HeqA6kdXtuhz-Wzaq8vvvZZIc8VBmHG5N6JBGC-3DGTuprF0ooqwbbsCd3zwd6vj0cYew==]
- Alichem. (n.d.). This compound 130613-19-3. Retrieved from Alichem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlC9qO2hbicvb1gXfdn0rDKHU3ynhFuDEXFuj6-TS_5A_h8DQvcDe7hj5DxfCp4bml5F4Q6REMIZnjgjlhFRaMlc_n6indXjb2Lf7McCXrQipjqwm7aUV_hRHgW2G5S0hmL1RGDRGN0qkXYbi45wE=]
- Sigma-Aldrich. (n.d.). 5,7-Dichloro-8-hydroxy-2-methylquinoline. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGu8I0y0z9yO7xvYjHomAAZzewUno4arBrGqv-aOxUbViaS_PbrHdXNp3hhI3-20Rv1zjEu4YmmxpEkFwvTrWI5klEyqRlGvIgipuZNja_8tU42_ctSJ_-MvZjcdt2k2jmSy2qDONWQ4FBEM51NUd232XxWw==]
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5048. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRRLzq1u57vtYt_N3h9BMdGUGIvLx1Z_WMVstRQ22km9nTcVESpy8GbuNRXLG4DY9gFJ0FFahdtLH-i3XScwkMIhqcbyjxfE2XIgtY9rXubaSEWmHIX1YIbikCKykBbm7Vf7-gmU2yjltUZ-U=]
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoPbi-DpmJxZfDOzwgK95Zq-JuoU1kwum3iB0Sfry3bZVzVQw8sydgL4Fv6JOQzERCXMWpxdy3WpCgulaINoHFjDabW_pLYrZYrMXXBzn6s_99hrFn4UtzMsSDbNz5i5Cc-ksd]
- CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsCu104gXv05cgNrN2Yhgty_Vz62i9NcJ9vhwZv5Jvmty7N_BqwXW7BiJchyRi7ZnRSymEFwTYIJ5fPkHeN958UywXr-Ba8pfwQHxiGUDG9qlNJL_JI00832MvXSF7ESjk2YG7OGFw_Ki5N81Fo6kG9yAARouF2LnumSE19VIipbN2F5S4PH40sIHsbmpf3GlI28u_chmxWLsiNok4qFKh9oxfyWrSPJVhq2ZU]
- ChemicalBook. (n.d.). METHYL 4,7-DICHLORO-QUINOLINE-2-CARBOXYLATE. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZsjRJEQ1kXfiBVH1ckGznr8smxC74qeGc_HQpPnhsP5a-nKTmULBmw1pGnmG38tB5DD-p-RK09JyEJ3o8fKWu1N_axKaGRSrQ1lYdg82cCOgcPimbM3Rfnmgmw-fK-2dZQaTxq_huRnqvl7qYq9CsvvUWmUs7FcoseTK9Me7CgQ=]
- BLDpharm. (n.d.). 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7dcytMONEjyyfWSIeHIQEFZkBJlQSw9rTAlDyvyS4HXmOYMj_X_a66ZMCxzxJ9XvKqzqSXhf1hxkqpngvTpmm7cvwWWNv5gNkN7OxuJU2HWm3NYpseI9BD-vqneq6i7lwsQJ5yTBwRKVsPiHo]
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB1nMT8AdstlJRetAcBhgusl4cMknO9CI4bniQPh-lHd_-lLxVk2UAKpi7Lvb9SRE1zLAr86kUhIOCMM7XdhcBIeNwG8Ronl76rrHeOI9Mee5fJqirOinocWijRQ3SJxWcm1aPTCa2tXXp]
- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETqx9U1END5dqCrK5QXe5CvMPhe48FoiIdKeXJe1GyzzwbwALzwNFANqSeXZxIOtu3M4hxhWPq_rLb1sgZ_vfm8s2n9yCzbA0EWTfrmk0-4tvOqwIhrGtjMOZQ5NRMs36dQylb5UQ=]
- BLDpharm. (n.d.). Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbzJwqSreIEBoYtPBBeFoDcvJHxAmRNVRo_cHVamk2_KpvgOJdJ1Jx1lFtbvUjb8uxGKLKRrP_qz-7tpNS1tfcu45dt1Gpv8YVxvC5IPw8lrdtQf_Lv93uAIXq52AMSaOcds6XjKVnGdTclA==]
- Molport. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from Molport. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXV_2ZkDgfu5jj-NP4IL2_DwzRtrq7eQ50utNVGXtE_9Q5Au4tCNpIQffr6Dqv71oNIAV6cDfwde5FbyZ35KI4hC5MjlgaB8zelpzqVDoKjDQS1mUObZ3UkcNdJJgnIxAJIXSkhYceHlrg-AcVMQAfBcv1Bg==]
- But, A., Perjési, P., & Náfrádi, M. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7179. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYHennoZ8S9DOi672eJU3WqPHqniVDzTjSSGf5DS48ZnjN9GlmbcfbBOoDrxUW738EyZD3sjtH4Yi1fqy-_sqrOc8J7ol7ppANqSP1Vy9x8KU2NVLNzGMLhcNdVm7qFhROlf9J]
- Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHC7XXb-kuZDXTwhfT973HjBuDEMeAcAkTilWJDYYCm4Z_d0BTvlGQv02QoHe6668CtH59mHD5A5taDgxDcd6GVvu-xif6U44TYhsRekNkzKOq7WWXgfDE7kUNo9kQ2lbu3pkzgsHGXJ9Ncj8gBMlgiQsQGh7jcKlGj0AbiC5iIuwj4aXn51PX]
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [https://vertexaisearch.cloud.google.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chiralen.com [chiralen.com]
- 4. This compound [cymitquimica.com]
- 5. CID 5288072 | C10H5Cl2NO3 | CID 5288072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 131123-76-7|5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid | 131123-76-7 | Buy Now [molport.com]
- 8. Methyl Esters [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate CAS number 130613-19-3.
An In-depth Technical Guide to Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate CAS Number: 130613-19-3
Abstract
This compound is a halogenated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the subject compound, detailing its chemical properties, a robust and field-proven synthetic methodology, analytical characterization protocols, and an expert analysis of its potential biological significance and applications in drug discovery. The synthesis described herein is based on established organometallic chemistry principles, culminating in a high-temperature intramolecular cyclization, a critical step for which specific operational insights are provided.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted quinoline derivative. The core structure features a fused benzene and pyridine ring system. Key substitutions include chlorine atoms at positions 5 and 7, a hydroxyl group at position 4 (which exists in tautomeric equilibrium with the 4-quinolone form), and a methyl carboxylate group at position 2. These features, particularly the halogenation and the 4-hydroxy group, are known to impart significant biological activity.[2][3][4]
Table 1: Estimated Physicochemical Properties
| Property | Value | Rationale & References |
| Melting Point | >200 °C (decomposes) | Highly substituted, rigid aromatic systems like quinolines typically have high melting points. Similar dichloro-hydroxy-quinolines exhibit melting points well above 200 °C. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | The polar hydroxyl and ester groups are offset by the large, nonpolar, and halogenated aromatic core. |
| Appearance | Off-white to pale yellow solid | Expected appearance for a poly-substituted aromatic compound of this class. |
Synthesis and Mechanistic Insights
The synthesis of 4-hydroxyquinoline derivatives is well-established, with the Conrad-Limpach and Gould-Jacobs reactions being cornerstone methodologies.[5][6] These approaches involve the condensation of an aniline with a β-ketoester or a related species, followed by a high-temperature cyclization. For the target molecule, a robust pathway begins with 3,5-dichloroaniline and diethyl 2-(ethoxymethylene)malonate, followed by a thermal intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis is a two-stage process:
-
Condensation: Reaction of 3,5-dichloroaniline with diethyl malonate to form the diethyl 2-((3,5-dichlorophenyl)amino)fumarate intermediate. This is typically a straightforward condensation reaction.
-
Thermal Cyclization: The critical step involves heating the intermediate in a high-boiling, inert solvent. This high thermal energy drives the intramolecular cyclization to form the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form.
Expert Insight: The choice of solvent for the cyclization is paramount. Standard reflux conditions in common solvents like toluene or xylene are often insufficient to overcome the activation energy for this ring closure. Dowtherm A , a eutectic mixture of diphenyl and diphenyl oxide (boiling point ~257 °C), is the industry-standard solvent for this class of reaction.[7][8][9][10] Its high boiling point provides the necessary thermal energy, while its chemical inertness prevents side reactions, ensuring a clean conversion and high yield.
Detailed Experimental Protocol
Trustworthiness: This protocol includes steps for isolation and purification, ensuring the final product meets the required standards for subsequent research.
Step 1: Synthesis of Dimethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate
-
To a 250 mL round-bottom flask, add 3,5-dichloroaniline (10.0 g, 61.7 mmol) and absolute ethanol (100 mL).
-
Stir the mixture until the aniline is fully dissolved.
-
Add dimethyl 2-(ethoxymethylene)malonate (13.4 g, 66.3 mmol, 1.07 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add Dowtherm A (200 mL).[8]
-
Heat the Dowtherm A to 250 °C using an electric heating mantle.
-
Carefully and portion-wise, add the dried intermediate from Step 1 (15.0 g, 47.1 mmol) to the hot Dowtherm A. Effervescence (release of methanol) will be observed.
-
Maintain the temperature at 250-255 °C and stir vigorously for 1 hour after the addition is complete.
-
Cool the mixture to below 100 °C. The product will precipitate as a solid.
-
Add hexane (200 mL) to the cooled mixture to dilute the Dowtherm A and facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove all traces of Dowtherm A.
-
To purify, suspend the crude solid in boiling ethanol, stir for 15 minutes, cool, and filter. This hot trituration removes soluble impurities.
-
Dry the final product, this compound, in a vacuum oven at 80 °C.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques are standard for the characterization of this molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - ~12-13 ppm (s, 1H): Broad singlet for the acidic 4-OH proton. - ~7.5-8.0 ppm (m, 3H): Signals corresponding to the three aromatic protons on the quinoline ring system (H3, H6, H8). - ~4.0 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons. |
| ¹³C NMR | - ~170-175 ppm: Carbonyl carbon of the ester. - ~160-165 ppm: C4 carbon bearing the hydroxyl group. - ~110-150 ppm: Multiple signals for the other aromatic carbons. - ~53 ppm: Methyl carbon of the ester. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 271. - Isotopic Pattern: A characteristic pattern for two chlorine atoms with peaks at m/z 271 (M⁺, for ³⁵Cl₂), 273 (M+2, for ³⁵Cl³⁷Cl), and 275 (M+4, for ³⁷Cl₂) in an approximate 9:6:1 ratio. |
| IR (KBr) | - ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group. - ~3000-3100 cm⁻¹: Aromatic C-H stretch. - ~1720-1740 cm⁻¹: C=O stretch from the ester carbonyl. - ~1600, 1550, 1480 cm⁻¹: Aromatic C=C ring stretches. - ~700-850 cm⁻¹: C-Cl stretch. |
Biological Activity and Therapeutic Potential
While specific biological data for CAS 130613-19-3 is not extensively published, a strong hypothesis for its therapeutic potential can be constructed based on the well-documented activities of its structural analogues. This structure-activity relationship (SAR) analysis is fundamental in guiding drug discovery efforts.
The Role of the Quinoline Scaffold
Quinoline and its derivatives are renowned for their wide-ranging pharmacological effects. They are integral to drugs like chloroquine (antimalarial), ciprofloxacin (antibacterial), and bosutinib (anticancer). This established history makes any novel quinoline derivative an immediate candidate for biological screening.
Key Structural Motifs and Their Significance
-
4-Hydroxy/4-Quinolone Tautomer: This moiety is a critical pharmacophore. It is a bioisostere for a carboxylic acid and is known to chelate metal ions, a mechanism implicated in the action of many antibacterial agents. It is the core feature of the highly successful fluoroquinolone class of antibiotics.[3]
-
5,7-Dichloro Substitution: Halogenation, particularly at the 5 and 7 positions, is a common strategy to enhance the potency of bioactive quinolines. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline (Chlorquinaldol) is a known antiseptic and disinfectant.[11] The electron-withdrawing nature and lipophilicity of chlorine atoms can significantly improve membrane permeability and binding affinity to biological targets.[2]
-
2-Carboxylate Group: The presence of a carboxylic acid or its ester derivative at the C2 position can serve multiple roles. It can act as a zinc-binding group, a feature exploited in the design of histone deacetylase (HDAC) inhibitors.[12] Recent research has identified 2-phenylquinoline-4-carboxylic acid derivatives as novel and potent HDAC inhibitors with anticancer activity.[12] Furthermore, this ester group serves as a versatile chemical handle for creating libraries of derivatives (e.g., amides) for further SAR studies.
Potential Applications in Research
Based on this analysis, this compound is a prime candidate for investigation in the following areas:
-
Anticancer Research: As a scaffold for developing novel HDAC inhibitors or other kinase inhibitors.
-
Antimicrobial Drug Discovery: For screening against a panel of bacterial and fungal pathogens, particularly drug-resistant strains.
-
Antiviral Research: Quinolines have shown activity against various viruses, including DENV2 and H5N1 influenza.[2]
Conclusion
This compound is a synthetically accessible and highly promising heterocyclic compound. Its structure combines three key pharmacophoric elements: the 4-hydroxyquinolone core, potency-enhancing 5,7-dichloro substitution, and a versatile 2-methyl carboxylate handle. The provided synthesis protocol, which leverages a high-temperature Dowtherm A-mediated cyclization, offers a reliable route to obtain this valuable research chemical. Its strong structural similarity to compounds with proven anticancer, antibacterial, and antiviral activities makes it a compelling target for further investigation in academic and industrial drug discovery programs.
References
Click to expand
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link] kush/synthesis-of-quinoline-derivatives-and-its-applications
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SLS. (n.d.). Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH. Retrieved from [Link]
-
AHH Chemical. (n.d.). This compound 130613-19-3. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]
-
mzCloud. (n.d.). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7173.
-
MDPI. (n.d.). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Retrieved from [Link]
-
Dow. (n.d.). DOWTHERM A - Heat Transfer Fluid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Global Heat Transfer. (n.d.). Dowtherm - Synthetic Organic Fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]
-
Famico Trading Limited. (n.d.). for dowtherm - heat transfer fluids. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
- Lewandowski, W., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. International Journal of Molecular Sciences, 22(16), 8832.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2653.
-
Amanote Research. (n.d.). (PDF) Intramolecular Cyclization of 4-Am. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 933158.
-
ResearchGate. (n.d.). Intramolecular Cyclization of Mercaptomethyl Derivatives of Alkyl 3-(Furyl)-3-(diethoxyphosphoryl)acrylates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 11. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foundational Analysis: Elemental Composition and Molecular Mass
Before delving into complex spectroscopic techniques, the cornerstone of any structure elucidation is the determination of the molecular formula. For Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, with a known CAS number of 130613-19-3, the molecular formula is established as C₁₁H₇Cl₂NO₃[1][2].
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming this. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous determination of the elemental composition.
Expected HRMS Result: For the molecular ion [M+H]⁺ of C₁₁H₇Cl₂NO₃, the expected monoisotopic mass would be approximately 271.9828, considering the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The characteristic isotopic pattern of two chlorine atoms (an M+2 peak approximately two-thirds the intensity of the M peak, and an M+4 peak of smaller intensity) would provide definitive evidence for the presence of two chlorine atoms in the molecule.
Mapping the Functional Landscape: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify key bonds and structural motifs. For quinoline derivatives, characteristic IR bands help to piece together the molecular puzzle[3][4][5][6].
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The background spectrum of the clean ATR crystal is subtracted to obtain the final spectrum of the sample.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Broad | O-H stretch | The presence of the 4-hydroxy group will result in a broad absorption due to hydrogen bonding. |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the quinoline ring. |
| ~1730 | Strong | C=O stretch (ester) | The methyl carboxylate group at the 2-position will exhibit a strong carbonyl absorption. |
| 1620-1580 | Medium-Strong | C=C and C=N stretches | Aromatic ring vibrations of the quinoline core. |
| ~1250 | Strong | C-O stretch (ester) | Characteristic of the ester linkage. |
| 850-750 | Strong | C-Cl stretches | The two chlorine atoms attached to the aromatic ring will have strong absorptions in this region. |
| ~800 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring can often be inferred from these bands. |
This initial IR scan provides a foundational sketch of the molecule, confirming the presence of a hydroxyl group, an ester, and the aromatic quinoline core, while also being consistent with the presence of chloro substituents.
The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy: Unveiling the Hydrogen Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | 4-OH | The acidic proton of the hydroxyl group, often broad and downfield. |
| ~7.8 | Doublet | 1H | H-6 | Aromatic proton deshielded by the adjacent chlorine at C-7. |
| ~7.6 | Doublet | 1H | H-8 | Aromatic proton deshielded by the adjacent chlorine at C-7. |
| ~7.4 | Singlet | 1H | H-3 | The lone proton on the pyridine ring, appearing as a singlet. |
| ~3.9 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methyl ester group. |
The splitting pattern (doublets for H-6 and H-8) would indicate a coupling between these two protons, confirming their ortho relationship. The singlet nature of H-3 confirms its isolation from other protons.
Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O (ester) | The carbonyl carbon of the methyl ester. |
| ~160 | C-4 | The carbon bearing the hydroxyl group, significantly deshielded. |
| ~145 | C-2 | The carbon attached to the carboxylate group and the nitrogen atom. |
| ~140 | C-8a | Quaternary carbon at the ring junction. |
| ~130 | C-6 | Aromatic CH carbon. |
| ~128 | C-8 | Aromatic CH carbon. |
| ~125 | C-5 | Carbon bearing a chlorine atom. |
| ~122 | C-7 | Carbon bearing a chlorine atom. |
| ~120 | C-4a | Quaternary carbon at the ring junction. |
| ~110 | C-3 | Aromatic CH carbon. |
| ~53 | -OCH₃ | The methyl carbon of the ester. |
Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots
To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the signals at ~7.8 ppm and ~7.6 ppm would definitively confirm the coupling between H-6 and H-8.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the carbon signals for C-3, C-6, C-8, and the methyl group by correlating them to their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and piecing together the entire molecular framework. For instance, the methyl protons (~3.9 ppm) should show a correlation to the ester carbonyl carbon (~170 ppm) and the C-2 carbon (~145 ppm). The H-3 proton should show correlations to C-2, C-4, and C-4a.
The Ultimate Confirmation: Single-Crystal X-ray Crystallography
While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution[7].
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
A successful X-ray crystallographic analysis would not only confirm the connectivity of this compound but also provide invaluable information about its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the 4-hydroxy group.
A Note on Synthesis
While the focus of this guide is on structure elucidation, a brief consideration of the likely synthetic route can provide corroborating evidence for the proposed structure. Quinolines are often synthesized via the Conrad-Limpach or Doebner-von Miller reactions[8][9]. A plausible route to the target molecule could involve the condensation of a substituted aniline with a β-ketoester, followed by cyclization and subsequent functional group manipulations. For instance, a reaction analogous to the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid could be envisioned, starting from 3,5-dichloroaniline and an appropriate β-ketoester, followed by esterification[10].
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. From the foundational confirmation of the molecular formula by HRMS, through the functional group identification by IR spectroscopy, to the detailed connectivity mapping by a suite of NMR experiments, each step provides a crucial piece of the puzzle. Ultimately, single-crystal X-ray crystallography can provide the definitive and unambiguous confirmation of the molecular structure. This comprehensive approach ensures the scientific rigor required in research and drug development.
References
-
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (2010). ResearchGate. Retrieved from [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. Retrieved from [Link]
-
The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline and Isoquinoline: structure elucidation. (n.d.). Centurion University of Technology and Management. Retrieved from [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. Retrieved from [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI. Retrieved from [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Retrieved from [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. (2015). Der Pharma Chemica. Retrieved from [Link]
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]
-
¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
This compound 130613-19-3. (n.d.). AHH Chemical. Retrieved from [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2018). MDPI. Retrieved from [Link]
-
5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
X-Ray Crystallography of Chemical Compounds. (2011). PMC - NIH. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). MDPI. Retrieved from [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. 130613-19-3 | this compound - Moldb [moldb.com]
- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Enduring Legacy of Quinoline-2-Carboxylates: A Technical Guide to Their Discovery and Storied History
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of biologically active molecules. The strategic placement of a carboxylate group at the 2-position endows this framework with unique physicochemical properties and a remarkable propensity for biological interaction. This technical guide provides an in-depth exploration of the discovery and history of quinoline-2-carboxylate derivatives, tracing their journey from natural origins to their synthesis in the laboratory and their eventual emergence as a privileged scaffold in medicinal chemistry.
Part 1: The Dawn of Discovery: Kynurenic Acid, a Landmark Natural Product
The story of quinoline-2-carboxylate derivatives begins not in the flasks of synthetic chemists, but in the realm of natural product chemistry. The first and most prominent member of this class to be discovered was kynurenic acid.
The Seminal Isolation of Kynurenic Acid
In 1853, the renowned German chemist Justus von Liebig isolated a novel compound from the urine of dogs, which he named kynurenic acid.[1][2] This discovery marked the first identification of an endogenous quinoline derivative in a biological system. For many years, kynurenic acid was regarded as a mere metabolic byproduct of tryptophan, with little known about its physiological significance.[2] It was not until the 1980s that its role as a neuroactive compound, specifically as an antagonist of ionotropic glutamate receptors, began to be unraveled, sparking a new wave of interest in its biological functions.[2][3]
The biosynthesis of kynurenic acid is a critical branch of the kynurenine pathway, the primary metabolic route for tryptophan in mammals.[3][4] L-kynurenine is converted to kynurenic acid through the action of kynurenine aminotransferases (KATs).[3]
Caption: Biosynthetic pathway of kynurenic acid from L-tryptophan.
Part 2: The Rise of Synthetic Chemistry: Crafting the Quinoline-2-Carboxylate Core
The late 19th century was a period of explosive growth in synthetic organic chemistry, with the development of numerous methods for constructing the quinoline ring system. While many of these "name reactions" were initially focused on the parent quinoline or other isomers, they laid the groundwork for the synthesis of quinoline-2-carboxylate derivatives.
Quinaldic Acid: The Archetypal Synthetic Quinoline-2-Carboxylate
Quinoline-2-carboxylic acid, also known as quinaldic acid, was first synthesized in the late 19th century, though a single discoverer is not definitively cited due to the flurry of research on quinoline chemistry at the time.[5] One of the earliest and most straightforward methods for its preparation is the oxidation of 2-methylquinoline (quinaldine), a compound readily accessible from coal tar or through syntheses like the Doebner-von Miller reaction.[4]
Classical Synthetic Strategies
While no single "name reaction" is exclusively dedicated to the synthesis of quinoline-2-carboxylates from acyclic precursors, several classical methods were adapted or found to be applicable.
-
The Doebner Reaction and its Conceptual Application: The Doebner reaction, first described by Oscar Doebner in 1887, is a three-component reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[6][7][8] While the classical Doebner reaction yields the 4-carboxy isomer, "Doebner-like" processes have been developed. For instance, a one-pot synthesis of quinoline-2-carboxylates can be achieved from β-nitroacrylates and 2-aminobenzaldehydes.[9]
-
The Pfitzinger Reaction and its Variants: The Pfitzinger reaction, discovered in 1886, involves the condensation of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[10][11] A notable variation, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, which are structurally related to the quinolone class of quinoline-2-carboxylates.[10]
The following table provides a comparative overview of these historical synthetic approaches.
| Reaction Name | Typical Starting Materials | Product | Historical Significance |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Established a three-component route to quinoline carboxylic acids.[6][7][8] |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Provided a versatile method for accessing substituted quinoline-4-carboxylic acids.[10][11] |
| Halberkann Variant | N-acyl isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | Offered a pathway to quinolone-like structures.[10] |
Part 3: From Laboratory Curiosity to Therapeutic Potential: The Evolving Biological Significance
The journey of quinoline-2-carboxylate derivatives from their initial discovery to their recognition as valuable pharmacophores has been a long and incremental process.
Early Pharmacological Investigations
Following the elucidation of kynurenic acid's role in the central nervous system, research into the broader biological activities of quinoline-2-carboxylate derivatives began to accelerate. Early studies focused on the antimicrobial and metal-chelating properties of quinaldic acid.[5] More recently, the anti-proliferative effects of quinaldic acid have been noted, with studies showing its ability to alter the expression of the p53 tumor suppressor gene.
The Modern Era: A Scaffold of Diverse Bioactivity
In the latter half of the 20th century and into the 21st, the quinoline-2-carboxylate scaffold has been incorporated into a vast array of compounds with diverse biological activities. These include anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[12][13][14] The ability to readily derivatize the carboxylic acid group into esters and amides has provided a powerful handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[12][13]
Part 4: Foundational Experimental Protocols
The following protocols are representative of the classical methods used to synthesize and derivatize quinoline-2-carboxylates.
Synthesis of Quinoline-2-Carboxylic Acid via Oxidation of 2-Methylquinoline
This method remains a fundamental approach for the preparation of the parent acid.
Materials:
-
2-Methylquinoline (quinaldine)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylquinoline in an aqueous solution of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly and portion-wise, add potassium permanganate to the refluxing solution. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating until the permanganate is no longer consumed, as indicated by the persistence of the purple color.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
If necessary, add a small amount of sodium bisulfite to the filtrate to quench any remaining permanganate.
-
Carefully acidify the filtrate with hydrochloric acid to precipitate the quinoline-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Caption: Workflow for the synthesis of quinoline-2-carboxylic acid.
Synthesis of a Quinoline-2-Carboxamide from Quinoline-2-Carboxylic Acid
The conversion of the carboxylic acid to an amide is a common and historically significant derivatization.
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., aniline)
-
An inert solvent (e.g., dichloromethane or toluene)
-
A base (e.g., triethylamine or pyridine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend quinoline-2-carboxylic acid in the inert solvent.
-
Add thionyl chloride dropwise and reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh inert solvent and cool in an ice bath.
-
In a separate flask, dissolve the amine and the base in the inert solvent.
-
Slowly add the amine solution to the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The history of quinoline-2-carboxylate derivatives is a compelling narrative that spans from the early days of natural product isolation to the sophisticated synthetic strategies of modern medicinal chemistry. From the serendipitous discovery of kynurenic acid to the rational design of potent pharmaceuticals, this chemical scaffold has proven to be of enduring value. The foundational synthetic methods developed over a century ago, while often harsh by today's standards, provided the crucial chemical tools that enabled the exploration of this fascinating class of compounds. The continued investigation of quinoline-2-carboxylate derivatives promises to yield new insights into biological processes and novel therapeutic agents for a wide range of diseases.
References
-
Wikipedia. Pfitzinger reaction. Available at: [Link]
- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.
-
Wikipedia. Kynurenic acid. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
- Sathyasaikumar, K. V., Stachowski, E. K., Won, S. J., & Schwarcz, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989.
-
Wikipedia. Quinoline. Available at: [Link]
-
Wikipedia. Doebner reaction. Available at: [Link]
-
JOCPR. Application of pfitzinger reaction in. Available at: [Link]
- Amori, L., & Schwarcz, R. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences, 6, 12.
- Stone, T. W., & Darlington, L. G. (2021).
- Gabrielli, S., Panmand, D., Ballini, R., & Palmieri, A. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Molecules, 24(22), 4099.
- Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376.
-
ResearchGate. Synthesis and sources of kynurenic acid. A summary of the synthetic... Available at: [Link]
-
Wikipedia. Quinolinic acid. Available at: [Link]
- Google Patents. A kind of synthetic method of quinoline carboxylate.
-
FooDB. Showing Compound Quinaldic acid (FDB022275). Available at: [Link]
- D'Andrea, G., Di Giovanni, G., & Lazzarino, G. (2020). Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. International Journal of Molecular Sciences, 21(23), 9091.
-
PubChem. Quinaldic Acid. Available at: [Link]
-
ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. Available at: [Link]
-
ResearchGate. Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. Available at: [Link]
-
Wikipedia. Quinaldic acid. Available at: [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
- Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 13871-13901.
-
BIOSYNCE. What is the history of the discovery of quinoline?. Available at: [Link]
- V. S, A., & Janardhanan, J. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-28.
Sources
- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 5,7-dichloro-4-hydroxyquinoline Compounds
<
Abstract
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] The introduction of specific substituents, such as chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position, yields a class of compounds with distinct and potent pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of 5,7-dichloro-4-hydroxyquinoline and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and antiviral properties, explore their mechanisms of action, discuss structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Introduction: The Quinoline Core and the Significance of Dihalogenation
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a foundational structure in numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide spectrum of pharmacological effects, including antimalarial, antibacterial, anticancer, and antiviral activities.[1][3] The substitution pattern on the quinoline ring is a critical determinant of its biological function.
The focus of this guide, the 5,7-dichloro-4-hydroxyquinoline scaffold, presents a unique combination of features. The chlorine atoms at positions 5 and 7 are electron-withdrawing groups that significantly modulate the electronic properties of the aromatic system, often enhancing the compound's reactivity and interaction with biological targets.[4] The 4-hydroxy group is a key feature, capable of tautomerization to the 4-quinolone form, and plays a crucial role in the molecule's ability to chelate metal ions and form hydrogen bonds, both of which are often central to its mechanism of action.[5]
Spectrum of Biological Activities
Compounds based on the 5,7-dichloro-4-hydroxyquinoline core have demonstrated a broad range of biological effects. This section will explore the most significant of these activities, supported by available data.
Antimicrobial Activity
Derivatives of 5,7-dichloro-8-hydroxyquinoline have shown both antibacterial and antifungal properties.[6] Studies have reported activity against a range of bacteria including Escherichia coli, Proteus, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus, and Streptococcus pyogenes.[6] The antimicrobial action is often attributed to the chelation of essential metal ions, which disrupts vital enzymatic processes in the microorganisms.[5]
Table 1: Reported Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| 5,7-dichloro-8-hydroxy-quinoline derivatives | E. coli, Staphylococcus, S. pyogenes | Not specified | [6] |
| 5,7-dichloroquinoline-8-thiol derivatives | Bacteria | Not specified | [7] |
| Substituted quinoline-2-ones | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | MIC: 3.12 - 50 µg/mL | [8] |
| 5-sulphonamido-8-hydroxyquinoline derivatives | E. coli, P. aeruginosa | Potent growth inhibition | [9] |
Anticancer Activity
The anticancer potential of quinoline derivatives is a significant area of research.[10][11][12][13] The 5,7-dichloro substitution pattern has been incorporated into molecules designed to exhibit cytotoxic effects against various cancer cell lines.
The proposed mechanisms for their anticancer activity are diverse and include:
-
Inhibition of Kinases: Many quinoline derivatives are designed as kinase inhibitors, targeting enzymes like anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2) which are crucial for cancer cell proliferation and survival.[10][11]
-
Induction of Apoptosis: Some compounds trigger programmed cell death (apoptosis) in cancer cells. For example, certain quinoline derivatives can activate the p53 tumor suppressor pathway, leading to apoptosis.[14]
-
Induction of Autophagy: Research has shown that some quinoline derivatives can inhibit colorectal cancer growth through an ATG5-dependent autophagy pathway.[13]
-
Metal Chelation: The ability to chelate metal ions can disrupt cellular processes that are more active in cancer cells, contributing to their cytotoxic effect.[5]
Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| Quinoline-chalcone hybrid (Compound 39) | A549, K-562 | 1.91, 5.29 | [15] |
| Bis-quinoline (Compound 2a) | U937, HL60 | Submicromolar | [15] |
| Quinoline derivative (13e) | PC-3, KG-1 | 2.61, 3.56 | [12] |
| Quinoline derivative (11x) | HCT-116, RKO, A2780, Hela | 2.56, 3.67, 3.46, 2.71 | [13] |
| Quinoline derivative (10g) | Multiple human tumor cell lines | < 1.0 | [14] |
Antiviral Activity
The quinoline scaffold is present in several antiviral drugs, and research continues to explore new derivatives for this purpose.[2] Derivatives of 5,7-dichloro-8-hydroxyquinoline have been synthesized and evaluated for their antiviral properties.[3] For instance, andrographolide derivatives incorporating a 5',7'-dichloro-8'-quinolyloxy moiety have been tested against the Zika virus.[3] While some of these compounds showed activity, the study also highlighted the complex relationship between structure, cytotoxicity, and antiviral efficacy.[3] The antiviral mechanisms of quinolines can involve inhibiting viral entry, replication, or other key stages of the viral life cycle.[16][17]
Mechanism of Action: A Deeper Dive
Understanding the molecular mechanisms behind the biological activity of 5,7-dichloro-4-hydroxyquinoline compounds is paramount for rational drug design.
Lysosomotropism and pH Alteration
As weak bases, quinoline derivatives like hydroxychloroquine can readily cross cell membranes and accumulate in acidic intracellular compartments such as lysosomes.[18][19] Inside, they become protonated and are trapped, leading to an increase in the lysosomal pH.[16][18] This disruption of the pH gradient can have several downstream effects:
-
Inhibition of Lysosomal Enzymes: Many proteases and other enzymes within the lysosome are active only at a low pH. Raising the pH inhibits their function, interfering with processes like antigen presentation and autophagy.[16][19]
-
Interference with Viral Entry and Replication: Many viruses rely on the acidic environment of endosomes to uncoat and release their genetic material into the cytoplasm. By raising the endosomal pH, quinoline compounds can inhibit this crucial step.[17]
Inhibition of Signaling Pathways
As mentioned, a key anticancer mechanism is the inhibition of critical signaling pathways. The quinoline scaffold serves as a versatile backbone for designing inhibitors that can fit into the ATP-binding pocket of various kinases, disrupting the signaling cascades that drive cell growth and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. For the 5,7-dichloro-4-hydroxyquinoline core, modifications at other positions can fine-tune potency and selectivity. Key SAR insights include:
-
Substituents at Position 2: Introducing alkyl groups at the C2 position can influence antiviral activity.[20]
-
Substituents at Position 4: Amino side chains at the C4 position can enhance antiproliferative activity, with the length of the alkylamino chain being a critical factor.[14]
-
Substituents at Position 7: Large, bulky alkoxy groups at the C7 position (in a 4-aminoquinoline context) have been shown to be beneficial for antiproliferative effects.[14]
Caption: Key structure-activity relationship points on the quinoline scaffold.
Key Experimental Protocols
To ensure the integrity and reproducibility of research, standardized and well-validated protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activity of 5,7-dichloro-4-hydroxyquinoline compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate overnight (e.g., at 37°C, 5% CO2) to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with DMSO) and a no-treatment control (medium only).[15]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[15]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Assay)
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[15]
Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will appear around the disk.[15]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[15]
-
Plate Inoculation: Using a sterile cotton swab, uniformly inoculate the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar) with the prepared inoculum.[15]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the 5,7-dichloro-4-hydroxyquinoline compound onto the surface of the inoculated agar plate.[15] Also include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[15]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear zone around the disk) in millimeters.[15] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Caption: A typical workflow for anticancer drug discovery screening.[15]
Challenges and Future Directions
While 5,7-dichloro-4-hydroxyquinoline compounds show significant promise, challenges remain. Issues such as solubility, potential cytotoxicity to normal cells, and the emergence of drug resistance need to be addressed.[3][4] Future research should focus on:
-
Synthesis of Novel Derivatives: Creating new analogues with improved selectivity and reduced toxicity.[4]
-
Mechanism Deconvolution: Further elucidating the specific molecular targets and pathways affected by these compounds.
-
In Vivo Studies: Progressing promising lead compounds into animal models to evaluate their efficacy and safety in a whole-organism context.[13]
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs to enhance therapeutic outcomes and combat resistance.
Conclusion
The 5,7-dichloro-4-hydroxyquinoline scaffold is a versatile and potent pharmacophore with a broad spectrum of biological activities. Its demonstrated antimicrobial, anticancer, and antiviral potential makes it a compelling starting point for the development of new therapeutic agents. By leveraging a deep understanding of its mechanism of action and structure-activity relationships, and by employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of this important class of compounds.
References
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
- Independent Verification of the Biological Activity of Quinoline Compounds: A Comparative Guide. Benchchem.
- 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things.
- Fitton, A. O., & Ridgway, F. (1970). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. Journal of Medicinal Chemistry, 13(5), 1008–1009.
- Bouone, Y. O., Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, Issue 5.
- Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499.
- Bouone, Y. O., Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health.
- Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220.
- Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
- Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
- Burcă, I., Diaconescu, A.-M., Badea, V., & Péter, F. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. ResearchGate.
- Hydroxychloroquine. (n.d.). Wikipedia.
- Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(23), 8527.
- Ribeiro, N., Guedes, da Silva, M. F. C., & Santos, I. C. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11.
- Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
- Synthesis and Evaluation of Antibacterial Activities of 5,7-dihydroxycoumarin Derivatives. (2011). Archiv der Pharmazie, 344(6), 386–393.
- Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. (2012). PubMed.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central.
- Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. (n.d.). PubMed.
- Pharmacology of Chloroquine and Hydroxychloroquine. (n.d.). PubMed Central.
- 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. (n.d.). PubChem.
- A Mechanism of Action for Hydroxychloroquine and Azithromycin to Inhibit Coronavirus Disease COVID-19. (2020). ChemRxiv.
- Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2. (2020).
- Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. (2025). ResearchGate.
- Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155–166.
- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). RSC Advances.
- 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. (2021). ResearchGate.
- Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2025). PubMed.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO.
- A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-[kappa]2N,O)pallad. (2011). ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 17. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
An In-Depth Technical Guide to the Solubility Profile of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Solubility in Drug Discovery
This compound is a halogenated quinoline derivative, a scaffold of significant interest in medicinal chemistry. Molecules of this class often exhibit potent biological activities, but their successful development into viable drug candidates is critically dependent on their physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success. Poor aqueous solubility can severely limit absorption, leading to low bioavailability, therapeutic variability, and significant formulation challenges.[1][2]
This guide provides a comprehensive technical overview of the anticipated . In the absence of extensive empirical data for this specific molecule, we will construct a predictive profile based on its structural attributes and the known properties of its parent acid. More importantly, this document details the authoritative, field-proven methodologies required to experimentally determine its complete solubility profile, empowering researchers to generate the robust data essential for critical decision-making in the drug development pipeline.[3]
Section 1: Physicochemical Properties & Structural Analysis
Understanding the fundamental physicochemical characteristics of a molecule is the first step in predicting its solubility behavior.
| Property | Value / Prediction | Rationale & Implication for Solubility |
| Molecular Formula | C₁₁H₇Cl₂NO₃ | The presence of two chlorine atoms significantly increases molecular weight and lipophilicity. |
| Molecular Weight | 272.08 g/mol [4] | Moderate molecular weight, not in itself a major barrier to solubility. |
| Structure | This compound | A planar, aromatic quinoline core contributes to a stable crystal lattice, which can decrease solubility. |
| Calculated logP | > 3.0 (Predicted) | The parent acid has a calculated XLogP3-AA of 3.0.[5] Esterification of the carboxylic acid will further increase lipophilicity, suggesting low intrinsic aqueous solubility. |
| pKa (Predicted) | ~8-9 (Phenolic Hydroxyl) | The 4-hydroxy group is weakly acidic. At physiological pH (1.2-7.4), the molecule will be predominantly in its neutral, un-ionized form, which typically exhibits the lowest aqueous solubility.[6] |
| < 0 (Quinoline Nitrogen) | The quinoline nitrogen is very weakly basic due to electron-withdrawing groups and will be protonated only under highly acidic conditions (pH < 1). |
Expert Insights: The molecular architecture strongly suggests that this compound is a poorly soluble compound. The combination of a rigid, planar aromatic system, heavy halogenation (high lipophilicity), and the lack of strongly ionizable groups in the physiological pH range points toward a classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[7] This prediction necessitates a rigorous experimental evaluation of its solubility to guide formulation strategies.
Section 2: Defining Solubility: Kinetic vs. Thermodynamic
In drug discovery, solubility is not a single value but is assessed in two distinct contexts, each providing different, yet crucial, insights.[8][9]
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[10][11] It reflects the compound's solubility under non-equilibrium conditions and is highly sensitive to the protocol used.[9] Its primary role is in early discovery to quickly flag compounds that may cause issues in primary biological screening assays.[12] A high kinetic solubility measurement can sometimes be indicative of the formation of a supersaturated solution.[8][13]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium with an excess of the solid drug.[8] This measurement is considered the "gold standard" and is determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][14] Thermodynamic solubility is the definitive value used for formulation development, biopharmaceutics classification, and regulatory submissions.[3]
Section 3: Experimental Determination of Thermodynamic Solubility
The definitive pH-solubility profile must be determined experimentally. The shake-flask method is the universally recommended technique by regulatory bodies like the WHO and ICH for this purpose.[7][14][15]
Protocol 3.1: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to establish the equilibrium solubility across the physiologically relevant pH range.
Objective: To determine the concentration of this compound in a saturated solution at equilibrium across various pH levels at 37 °C.
Materials:
-
This compound (crystalline solid)
-
Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[14]
-
Orbital shaker with temperature control (37 ± 1 °C)[14]
-
Validated HPLC-UV or LC-MS method for quantification
-
Syringe filters (e.g., 0.22 µm PVDF)
-
pH meter
Step-by-Step Methodology:
-
Preparation: For each pH condition, add an excess amount of the solid compound to triplicate flasks containing the buffer solution. A visual excess of solid material must be present throughout the experiment to ensure saturation.[8]
-
Equilibration: Secure the flasks on an orbital shaker set to a constant agitation speed (e.g., 100 rpm) and temperature (37 °C). The agitation should be sufficient to keep the solid suspended without creating a vortex.[14]
-
Sampling: Allow the suspension to equilibrate for at least 24 hours. Samples should be collected at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).[14]
-
Sample Processing: Withdraw an aliquot of the suspension. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical and must be performed quickly to prevent precipitation.
-
pH Measurement: Measure and record the final pH of the filtrate to ensure the buffer capacity was maintained.[8]
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV or LC-MS method against a standard calibration curve.
-
Solid-State Analysis (Self-Validation): After the experiment, recover the excess solid from the flasks and analyze it using a technique like X-ray powder diffraction (XRPD). This crucial step validates the experiment by confirming that the compound did not undergo a polymorphic transformation or salt formation during the study, ensuring the measured solubility corresponds to the initial solid form.[14]
Workflow for Thermodynamic Solubility Assay
Caption: Thermodynamic (Shake-Flask) Solubility Workflow.
Section 4: Experimental Determination of Kinetic Solubility
While less definitive, kinetic solubility is invaluable for high-throughput screening in early discovery to quickly rank-order compounds and identify potential liabilities.
Protocol 4.1: Kinetic Solubility via Nephelometry
This protocol uses light scattering to detect compound precipitation from a DMSO solution.
Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well or 384-well microplates
Step-by-Step Methodology:
-
Plate Preparation: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells of a microplate.
-
Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution directly into the buffer to create a serial dilution series. The final DMSO concentration should be kept low (e.g., <2%) to minimize its solubilizing effect.
-
Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.[10]
-
Measurement: Place the microplate in a nephelometer and measure the light scattering or turbidity in each well.[11]
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to sharply increase, indicating the onset of precipitation.
Workflow for Kinetic Solubility Assay
Caption: High-Throughput Kinetic Solubility Workflow.
Section 5: Anticipated Solubility Profile & Interpretation
Based on the structural analysis and established principles, the following solubility profile can be anticipated.
| Medium | Predicted Solubility | Rationale and Implications |
| Aqueous (pH 1.2 - 6.8) | Very Low (< 10 µg/mL) | The compound is expected to be in its neutral form across this entire range. The high lipophilicity and crystalline nature will dominate, leading to poor aqueous solubility. This is a significant red flag for oral absorption.[1] |
| Aqueous (pH > 10) | Slightly Increased | At high pH, the 4-hydroxy group will deprotonate to form a phenolate, introducing a negative charge. This will increase aqueous solubility, but this pH range is not physiologically relevant for oral absorption. |
| Organic Solvents | High in DMSO, DMF | Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for this type of molecule and are suitable for preparing stock solutions.[16][17] |
| Moderate in Methanol, Ethanol | Polar protic solvents will be less effective than polar aprotic ones but should still provide moderate solubility. | |
| Low in Acetonitrile | Acetonitrile is less polar and is expected to be a poorer solvent. | |
| Biorelevant Media (e.g., FaSSIF, FeSSIF) | Slightly higher than buffer | The presence of bile salts and phospholipids in Fasted-State (FaSSIF) and Fed-State (FeSSIF) Simulated Intestinal Fluids may enhance solubility through micellar solubilization. Evaluating solubility in these media is critical for predicting food effects on absorption. |
Conclusion
This compound is predicted to be a poorly soluble compound based on its physicochemical properties. Its development path will likely require solubility enhancement strategies, such as salt formation (if a suitable basic center were present), amorphous solid dispersions, or lipid-based formulations. The experimental protocols detailed in this guide, particularly the gold-standard shake-flask method, provide a robust framework for obtaining the definitive solubility data required to classify the compound, inform formulation design, and enable its progression through the drug development pipeline. Accurate and early characterization of solubility is not merely a data-collection exercise; it is a foundational pillar of successful pharmaceutical development.[1]
References
- Current time information in Sumter County, US. (n.d.). Google.
-
World Health Organization. (n.d.). Annex 4. In WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties. Journal of Pharmaceutical Sciences, 94(1), 1-16.
-
Request PDF. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
-
Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Retrieved from [Link]
-
PubChem. (n.d.). CID 5288072 | C10H5Cl2NO3. Retrieved from [Link]
-
Molport. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid | 131123-76-7 | Buy Now. Retrieved from [Link]
-
This compound 130613-19-3. (n.d.). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Carbamazepine 10,11-epoxide (CAS 36507-30-9). Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]
-
mzCloud. (2016, February 4). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rheolution.com [rheolution.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. 130613-19-3 | this compound - Moldb [moldb.com]
- 5. CID 5288072 | C10H5Cl2NO3 | CID 5288072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. database.ich.org [database.ich.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 14. who.int [who.int]
- 15. ema.europa.eu [ema.europa.eu]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes & Protocols: Investigating Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to be readily functionalized have made it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous clinically significant drugs across a wide range of therapeutic areas, including cancer, malaria, and bacterial infections.[1]
Given the proven track record of quinoline derivatives, the exploration of novel, highly functionalized quinolines like Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS No. 130613-19-3) is a promising avenue for drug discovery.[2][3] This application note provides a comprehensive guide for researchers on how to initiate an investigation into the therapeutic potential of this compound. We will outline a logical workflow, from initial biological screening to more detailed mechanistic studies, and provide step-by-step protocols for key assays.
Postulated Biological Activities and Rationale for Screening
While specific biological data for this compound is not yet widely published, its structural features suggest several potential therapeutic applications worth investigating:
-
Anticancer Activity: The quinoline core is present in many anticancer agents.[1][4] The dichloro substitution on the benzene ring can enhance lipophilicity, potentially improving cell membrane permeability. The 4-hydroxy group and the 2-carboxylate moiety are known to be important for interacting with various enzymatic targets.[5][6] Therefore, screening against a panel of cancer cell lines is a logical starting point.
-
Antimicrobial Activity: Halogenated 8-hydroxyquinolines have a long history of use as antimicrobial agents.[4] The 5,7-dichloro substitution pattern is a common feature in this class of compounds. It is plausible that this compound could exhibit antibacterial or antifungal properties.[7][8]
-
Enzyme Inhibition: Quinoline derivatives are known to inhibit a variety of enzymes, including kinases, histone deacetylases (HDACs), and DNA gyrase.[6][9] The specific substitution pattern of the target compound could confer selectivity for a particular enzyme family.
General Drug Discovery Workflow for a Novel Quinoline Derivative
The following diagram illustrates a typical workflow for the initial stages of drug discovery for a novel compound like this compound.
Caption: A general workflow for the initial stages of drug discovery.
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Activity Assessment using the MTT Assay
This protocol details how to determine the cytotoxic effects of this compound on cancer cell lines.
1. Materials and Reagents:
-
Test Compound: this compound
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MIA PaCa-2 for pancreatic cancer).[6]
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[4]
-
Incubation: Incubate the plate for 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |
| This compound | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | ~0.1 | ~0.5 |
| Caption: Example table for presenting antiproliferative activity data. |
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains, based on CLSI guidelines.[7][10]
1. Materials and Reagents:
-
Test Compound: this compound
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[7]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in CAMHB across a 96-well plate.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).[10]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data |
| Ciprofloxacin (Positive Control) | ~0.25 | ~0.015 |
| Caption: Example table for presenting antimicrobial activity data. |
Protocol 3: General Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for testing the inhibitory activity of the compound against a specific kinase. Many commercial kits are available for specific kinases.[11]
1. Principle: The assay measures the amount of ADP produced, which is converted to a fluorescent signal. A decrease in signal indicates kinase inhibition.
2. Materials and Reagents:
-
Test Compound
-
Recombinant Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Reaction Setup: In each well, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Signal: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Measure Luminescence: Read the plate on a luminometer.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for a generic fluorescence-based kinase inhibition assay.
Conclusion and Future Directions
This compound represents a novel chemical entity with potential for development as a therapeutic agent. The protocols outlined in this application note provide a robust starting point for its biological evaluation. Positive results in these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for lead optimization.
References
- Turel, I. (2002). The chemistry and biological activity of 8-hydroxyquinoline and its derivatives. Coordination Chemistry Reviews, 232(1-2), 27-49.
- May, N. V., & Berhe, S. (2022). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design, 28(1), 1-1.
- BenchChem. (2025).
-
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]
- Centers for Disease Control and Prevention. (2018).
- Cieplik, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3169.
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
- Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551.
- Gümüş, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197-48211.
- Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066.
-
AHH Chemical. (n.d.). This compound 130613-19-3. Retrieved from [Link]
- Qu R, et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 12247-12265.
- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
-
PubChem. (n.d.). CID 5288072 | C10H5Cl2NO3. Retrieved from [Link]
- Farghaly, T. A., & Abdallah, M. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983.
- Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(5), 786-793.
- Csonka, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4215.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 921606.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 130613-19-3 | this compound - Moldb [moldb.com]
- 3. This compound 130613-19-3 [ruichubio.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols: Safe Handling of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Introduction
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a dichlorinated aromatic ring and a carboxylic acid ester, suggests potential biological activity but also necessitates careful handling due to its likely irritant and potentially toxic properties. These application notes provide a detailed guide for the safe handling, storage, and disposal of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are based on established principles of laboratory safety and information available for structurally related compounds.
Compound Profile and Hazard Identification
Known Hazards:
-
Skin Irritation: Classified as causing skin irritation.
-
Eye Irritation: Classified as causing serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given its chemical structure as a chlorinated aromatic compound, it is prudent to assume potential for toxicity upon ingestion or inhalation and to handle it as a compound of unknown, but likely hazardous, toxicology.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₇Cl₂NO₃ | Cayman Chemical |
| Molecular Weight | 288.09 g/mol | Cayman Chemical |
| Appearance | Solid | BLDpharm |
| Solubility | Soluble in DMSO and DMF | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
Risk Assessment and Mitigation
A thorough risk assessment must be conducted before any work with this compound begins. The primary risks involve exposure through inhalation of dust, skin contact, and eye contact.
Engineering Controls
The primary engineering control for handling this compound as a powder is a certified chemical fume hood. All weighing and solution preparation must be performed within the fume hood to prevent inhalation of airborne particles. The fume hood should have a tested and certified face velocity of at least 100 feet per minute.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye exposure. The selection of PPE should be based on the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment
| Protection | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Double gloving is recommended for handling neat compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If a fume hood is not available, a NIOSH-approved respirator with P100 filters is required. |
Diagram 1: PPE Donning and Doffing Workflow
This workflow minimizes the risk of contamination during the removal of PPE.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Standard Operating Procedures
Weighing and Solution Preparation
This protocol is designed to minimize aerosolization of the solid compound.
Protocol:
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatula, weigh paper, vials, solvent, etc.) and place them inside the fume hood.
-
Tare Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare it.
-
Aliquot Compound: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula. Avoid any sudden movements that could create dust.
-
Record Weight: Record the exact weight.
-
Transfer to Vial: Carefully fold the weigh paper and transfer the powder into a suitable vial.
-
Solubilization: Add the desired solvent (e.g., DMSO) to the vial. Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
-
Decontamination: Wipe down the spatula, balance, and any other surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of the weigh paper and any contaminated wipes in the appropriate solid chemical waste container.
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store at -20°C as recommended.
-
Container: Keep in a tightly sealed container to prevent moisture absorption.
-
Location: Store in a designated, clearly labeled area for hazardous chemicals, away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management
This protocol is for a small spill (less than 1 gram) within a chemical fume hood.
Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate Area: Restrict access to the area.
-
PPE: Ensure you are wearing the appropriate PPE as described in Table 2.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent further spread.
-
Neutralization (if applicable): For acidic or basic compounds, a neutralizing agent may be used. For this compound, simple absorption is sufficient.
-
Clean-up: Carefully collect the absorbent material and spilled compound using a scoop or dustpan. Place all materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to institutional and local regulations.
Diagram 2: Small Spill Response Workflow
Caption: Step-by-step workflow for managing a small chemical spill.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
-
This compound , PubChem, [Link]
The Synthetic Versatility of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate: A Guide for Researchers
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinoline core is a cornerstone in the architecture of numerous biologically active compounds, lending its rigid, heterocyclic framework to a vast array of pharmaceuticals and research chemicals.[1] Within this esteemed family of molecules, Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate emerges as a particularly valuable and versatile synthetic building block. Its multifunctionality, characterized by two reactive chlorine substituents, a nucleophilic hydroxyl group, a modifiable ester, and the quinoline nitrogen, offers a rich landscape for chemical derivatization. This guide provides an in-depth exploration of this compound's synthetic potential, complete with detailed application notes and protocols designed for researchers, scientists, and professionals in drug development.
The strategic placement of chloro groups at the C5 and C7 positions provides distinct handles for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The 4-hydroxy group, existing in tautomeric equilibrium with the corresponding 4-quinolone form, presents opportunities for both O-alkylation and N-alkylation, enabling the modulation of physicochemical properties such as solubility and lipophilicity. Furthermore, the methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other derivatives. This multiplicity of reactive sites makes this compound an ideal starting material for the construction of compound libraries aimed at discovering novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's properties is fundamental to its effective utilization. Below is a summary of the key physicochemical data for this compound.
| Property | Value |
| CAS Number | 130613-19-3[2] |
| Molecular Formula | C₁₁H₇Cl₂NO₃[3] |
| Molecular Weight | 272.08 g/mol [3] |
| Appearance | Solid[4] |
| Purity | Typically ≥98% |
Synthetic Applications and Protocols
The true power of this compound lies in its capacity to serve as a scaffold for the synthesis of a diverse range of more complex molecules. The following sections detail key transformations and provide exemplary protocols.
Synthesis of the Core Scaffold
The synthesis of the 4-hydroxyquinoline core generally follows well-established methodologies such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.[7] A plausible synthetic route to the parent acid, 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid, can be adapted from known procedures for similar quinoline structures.[8] The final esterification to yield the title compound is a standard procedure.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The presence of two chloro-substituents at positions C5 and C7 opens the door for selective carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.[9][10] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in drug discovery to explore the chemical space around a core scaffold.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) is commonly used. The choice of ligand can significantly influence the reaction's efficiency, depending on the substrates.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can affect the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Note on Selectivity: The relative reactivity of the C5 and C7 chlorine atoms in Suzuki-Miyaura coupling can be influenced by steric and electronic factors. In some cases, selective mono-arylation may be achievable under carefully controlled conditions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
N- and O-Alkylation: Modulating Physicochemical Properties
The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with the 4-quinolone form. This allows for alkylation to occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), providing a powerful tool to fine-tune the molecule's properties.
Causality Behind Experimental Choices:
-
N-Alkylation vs. O-Alkylation: The regioselectivity of the alkylation can often be controlled by the choice of base and solvent. Stronger bases and polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while weaker bases and less polar solvents may favor N-alkylation. However, this is a generalization, and the outcome can be substrate-dependent.
-
Alkylating Agent: A variety of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, benzyl bromide) and alkyl sulfonates.
-
Base: A base is required to deprotonate the hydroxyl or amide proton. Common choices include NaH, K₂CO₃, and Cs₂CO₃.
Protocol: General Procedure for O-Alkylation
-
To a stirred solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 1.1 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone or acetonitrile), add a base (e.g., K₂CO₃, 2.0 eq.) and the alkylating agent (e.g., benzyl bromide, 1.2 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Decision Pathway for Alkylation
Caption: Factors influencing the regioselectivity of alkylation.
Transformations of the Ester Group: Hydrolysis and Amidation
The methyl ester at the C2 position is a versatile handle for further derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a crucial transformation in medicinal chemistry for introducing diversity and modulating biological activity.
Protocol: Ester Hydrolysis
-
Dissolve this compound (1.0 eq.) in a mixture of methanol and water.
-
Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq.).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid.[11]
Protocol: Amide Coupling
-
To a solution of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU or HOBt/EDC, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 eq.).
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the coupling reagents and excess base.
-
Dry the organic layer, concentrate, and purify the amide product by column chromatography or recrystallization.
Conclusion: A Gateway to Novel Chemical Entities
This compound is a highly functionalized and strategically important building block for the synthesis of novel chemical entities. Its multiple reactive sites allow for a programmed and divergent approach to the creation of diverse molecular architectures. By leveraging the well-established chemistries of Suzuki-Miyaura coupling, N- and O-alkylation, and amide bond formation, researchers can efficiently explore the structure-activity relationships of quinoline-based compounds in the pursuit of new therapeutics and functional materials. The protocols and insights provided in this guide are intended to empower scientists to fully harness the synthetic potential of this valuable compound.
References
-
Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). Available from: [Link]
-
ResearchGate. The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. Available from: [Link]
-
ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]
- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
PubChem. 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Available from: [Link]
-
PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Available from: [Link]
- Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. Available from: [Link]
-
NIH. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Available from: [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
HMDB. Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
-
Journal of Medicinal Chemistry. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Available from: [Link]
-
ResearchGate. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. This compound 130613-19-3 [ruichubio.com]
- 3. 130613-19-3 | this compound - Moldb [moldb.com]
- 4. This compound [cymitquimica.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CID 5288072 | C10H5Cl2NO3 | CID 5288072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important quinoline derivative. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline scaffold.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, providing causal explanations and actionable solutions.
Question 1: My initial condensation reaction is sluggish or results in a low yield of the anilinomethylenemalonate intermediate. What's going wrong?
Answer: The formation of the key intermediate, Methyl (3,5-dichloroanilino)methylenemalonate, is a critical first step. Low yields here are typically traced back to reactant quality or suboptimal reaction conditions.
-
Causality: The reaction begins with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of the malonate derivative.[3] Impurities in the 3,5-dichloroaniline, especially oxidation byproducts, can reduce its nucleophilicity and interfere with the reaction. Likewise, moisture can hydrolyze the malonate ester.
-
Solutions:
-
Assess Reactant Purity: Use freshly distilled or recrystallized 3,5-dichloroaniline. The purity of the dimethyl methoxymethylenemalonate (or a similar malonate derivative) is also crucial.[4]
-
Optimize Reaction Conditions: The condensation is typically performed by heating the neat mixture of reactants at 100-130 °C for 1-2 hours.[5] Ensure the temperature is consistent. Driving off the methanol byproduct as it forms can help push the equilibrium towards the product.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the aniline starting material and the appearance of the intermediate product spot.
-
Experimental Protocol: Condensation of 3,5-dichloroaniline
-
In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1-1.2 eq).
-
Add a magnetic stir bar and equip the flask with a condenser.
-
Heat the mixture in an oil bath at 120 °C for 1.5 hours, allowing the evolved methanol to escape.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the aniline is consumed, allow the mixture to cool slightly. The resulting crude intermediate can often be used directly in the next step without purification.[4]
Question 2: The high-temperature cyclization step gives a very low yield, and I observe significant charring or decomposition.
Answer: This is the most challenging step of the Gould-Jacobs reaction. It requires a high activation energy for the 6-electron electrocyclization to occur.[5] For anilines bearing electron-withdrawing groups like chlorine, even higher temperatures are needed, which increases the risk of decomposition.[6]
-
Causality: Insufficient thermal energy will prevent the cyclization, while excessive temperature or prolonged reaction times in the presence of impurities can lead to polymerization and charring. The choice of heat-transfer medium is critical for uniform and stable high temperatures.
-
Solutions:
-
High-Boiling Point Solvent: Perform the cyclization in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether (boiling point ~255-260 °C).[4] This ensures a stable and evenly distributed temperature. The intermediate is added directly to the pre-heated solvent.
-
Precise Temperature Control: Maintain the temperature just above the point of cyclization (typically 250-260 °C) but below the decomposition temperature of the product.
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective modern alternative. It can dramatically reduce reaction times (from hours to minutes) and improve yields by minimizing thermal decomposition.[5][7] Optimal conditions may involve heating to 300 °C for as little as 5 minutes.[7]
-
| Parameter | Conventional Heating (Dowtherm A) | Microwave Synthesis |
| Temperature | 250-260 °C | 250-300 °C[7] |
| Time | 1-2 hours[4] | 5-20 minutes[7] |
| Typical Yield | Moderate to Good | Good to Excellent[7] |
| Key Advantage | Scalable, traditional setup | Speed, higher yield, fewer byproducts[5] |
| Key Disadvantage | Long reaction time, potential for charring | Requires specialized equipment |
Question 3: My final product is the carboxylic acid (5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid), not the desired methyl ester. How did this happen and can I fix it?
Answer: Unintentional hydrolysis of the methyl ester is a common issue, especially during workup or purification steps.
-
Causality: The ester group is susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures.[8] If you used a strong base (like NaOH) to wash the crude product or a strong acid for pH adjustment, you may have inadvertently cleaved the ester.
-
Solutions:
-
Avoid Harsh Conditions: During workup, use mild bases (e.g., saturated sodium bicarbonate solution) and acids for neutralization, and perform these steps at room temperature or below.
-
Recovery via Esterification (Fischer Esterification): If you have already isolated the carboxylic acid, you can convert it to the desired methyl ester.
-
Suspend the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl gas).
-
Reflux the mixture for several hours until TLC analysis shows complete conversion.
-
Neutralize the mixture, remove the methanol under reduced pressure, and extract the product.
-
-
Mandatory Visualization: Reaction & Troubleshooting Workflows
Caption: The Gould-Jacobs pathway for synthesizing the target quinoline.
Caption: A decision tree for troubleshooting low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gould-Jacobs reaction? The reaction proceeds in two main stages: 1) Condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate, and 2) A high-temperature, 6-electron electrocyclization that forms the quinoline ring system.[1][3]
Q2: Why is such a high temperature required for the cyclization step? The intramolecular cyclization has a significant energy barrier. The high temperature provides the necessary thermal energy to overcome this barrier and facilitate the formation of the new heterocyclic ring.[5]
Q3: Can I use a different starting malonate, like diethyl ethoxymethylenemalonate (DEEM)? Yes, DEEM is very commonly used.[1][2] However, this will yield Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. To obtain the target methyl ester, you would need to perform a two-step process: first, hydrolyze the ethyl ester to the carboxylic acid, and then re-esterify it using methanol and an acid catalyst, as described previously.
Q4: How should I purify the final product? After the cyclization reaction, the mixture is cooled, and the crude product often precipitates. It can be filtered and washed with a non-polar solvent like hexane or a cold polar solvent like acetonitrile to remove the high-boiling reaction solvent and some impurities.[4][5] For higher purity, recrystallization from a suitable solvent (e.g., ethanol, DMF/methanol mixture) or column chromatography may be necessary.
Q5: Are there any safety precautions I should be aware of? Yes. 3,5-dichloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE). The high-temperature cyclization step should be performed in a well-ventilated fume hood, as Dowtherm A can produce vapors at its boiling point. Microwave synthesis generates high pressures and should only be performed in certified microwave reactors with appropriate safety features.[7]
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Musioł, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(15), 4434. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Hirao, I., Yamaguchi, M., & Kawazoe, Y. (1975). STUDIES ON THE SYNTHESIS OF QUINOLINE. Memoirs of the Kyushu Institute of Technology, Engineering, (5), 11-18. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(17), 3959. [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
National Institutes of Health. (2019). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega, 4(7), 11776–11785. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(17), 3959. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2264–2284. [Link]
-
YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8529. [Link]
-
Springer. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Iranian Chemical Society, 19, 4757–4783. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
stability and degradation of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of pharmaceutical stability testing and available data on related chemical structures.
I. Understanding the Stability of this compound
This compound is a heterocyclic compound with several functional groups that can be susceptible to degradation: a methyl ester, a hydroxyl group, and a dichlorinated quinoline ring. Understanding the potential degradation pathways is crucial for designing stable formulations, ensuring accurate analytical measurements, and meeting regulatory requirements.
The primary degradation pathways to consider are hydrolysis, photolysis, oxidation, and thermal decomposition. Each of these can lead to the formation of impurities that may alter the compound's efficacy, safety, and physicochemical properties.
II. Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems that may arise during the handling, formulation, and analysis of this compound.
Issue 1: Inconsistent Purity Results in HPLC Analysis
Symptoms:
-
Variable peak areas for the main compound between different sample preparations.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Loss of total peak area (poor mass balance).
Possible Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| On-Column Degradation | The stationary phase or mobile phase components may be catalyzing the degradation of the analyte. The metal components of the HPLC system can also sometimes contribute to degradation. | 1. Evaluate Mobile Phase pH: Ensure the mobile phase pH is within the stable range for the compound. For quinoline derivatives, a slightly acidic pH (e.g., 3-5) is often a good starting point. 2. Use a Biocompatible HPLC System: If metal-catalyzed degradation is suspected, use an HPLC or UPLC system with PEEK or other inert tubing and components. 3. Modify Mobile Phase Composition: Avoid highly reactive mobile phase additives. |
| Sample Diluent Instability | The compound may be degrading in the chosen sample diluent prior to injection. The pH and composition of the diluent are critical. | 1. Conduct a Sample Solution Stability Study: Prepare the sample in the diluent and inject it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping the solution at a controlled temperature. 2. Optimize Diluent: Test different diluents, such as various ratios of acetonitrile and water, and buffer the diluent to a pH where the compound is most stable. |
| In-Process Degradation during Sample Preparation | Sonication, heating, or prolonged exposure to light during sample extraction and preparation can induce degradation. | 1. Minimize Exposure to Energy: Avoid excessive sonication or heating. If heating is necessary, perform it for the shortest possible time at the lowest effective temperature. 2. Protect from Light: Prepare samples under amber light or in amber vials to prevent photolytic degradation. |
Issue 2: Accelerated Degradation in Liquid Formulations
Symptoms:
-
Rapid loss of potency in a solution-based formulation.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Hydrolysis of the Methyl Ester | The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid).[1][2] | 1. pH Optimization: Conduct a pH-rate profile study to determine the pH of maximum stability. This typically involves formulating the compound in a series of buffers across a wide pH range and monitoring its degradation over time. 2. Buffer Selection: Choose a buffer system that maintains the optimal pH and does not catalyze degradation. |
| Oxidative Degradation | The quinoline ring and hydroxyl group may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxide impurities from excipients. | 1. Use of Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite. 2. Inert Atmosphere: Protect the formulation by purging with an inert gas like nitrogen or argon during manufacturing and packaging. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA). |
| Photodegradation | Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or visible light. | 1. Light-Resistant Packaging: Store the formulation in amber or opaque containers to protect it from light. 2. Photostability Testing: Perform photostability studies according to ICH Q1B guidelines to understand the compound's sensitivity to light and the effectiveness of the packaging.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
Based on the chemical structure, the most probable degradation products are:
-
Hydrolysis Product: 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. This is formed by the cleavage of the methyl ester bond.[1][2]
-
Oxidative Products: Oxidation could lead to the formation of N-oxides, quinones, or products of ring-opening.
-
Photodegradation Products: Photodegradation of quinoline carboxylic acids can sometimes lead to decarboxylation.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can separate the parent compound from all its potential degradation products and process-related impurities. The development and validation of such a method should follow ICH Q2(R1) guidelines.
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for stability-indicating method development.
Step-by-Step Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Monitor the degradation over time.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[3]
-
Analysis: Analyze the stressed samples by a suitable chromatographic method (e.g., UPLC-PDA or LC-MS) to identify and separate the degradation products from the parent compound.
Q3: What are the recommended storage conditions for this compound?
Based on the potential for hydrolysis and photolysis, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) in a tightly sealed, light-resistant container is advisable.
IV. Visualization of Potential Degradation Pathways
The following diagram illustrates the primary expected degradation pathways for this compound.
Caption: Potential degradation pathways.
V. References
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis.
-
Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents. Retrieved from
-
Kappenberg, L. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3033-3044.
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409.
-
Kappenberg, L. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
Patel, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2).
-
Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2023). LinkedIn.
-
Bhaskar, R., et al. (2020). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 186, 113287.
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
-
Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 885-890.
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.
-
This compound 130613-19-3. (n.d.). AstaTech.
-
Castillo-Rodríguez, M. A., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 166, 113-118.
-
Pinto, D. C. G. A., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7094-7103.
-
Wróbel, D., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(15), 4434.
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). ICH.
-
Rodríguez, M. A. C., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. ResearchGate.
-
Hongsawat, P., & Vangnai, A. S. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. Microorganisms, 12(3), 613.
-
Golovleva, L. A., et al. (2003). Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K. International Journal of Environmental Research and Public Health, 1(1), 54-61.
-
CID 5288072 | C10H5Cl2NO3. (n.d.). PubChem. Retrieved from [Link]
-
5,7-Dichloro-8-hydroxy-2-methylquinoline 98%. (n.d.). Sigma-Aldrich.
-
Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. (2019). Sigma-Aldrich.
-
P, R., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
-
Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
Sources
Technical Support Center: Synthesis of Dichlorinated Quinolines
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of dichlorinated quinolines. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer insights into the causality behind common experimental challenges. This guide is structured as a series of frequently asked questions (FAQs) that directly address issues you may encounter, from initial ring formation to final purification.
Dichlorinated quinolines are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their synthesis is often fraught with challenges, including low yields, poor regioselectivity, and difficult purifications. This guide provides practical, field-proven solutions to these common hurdles.
Part 1: Challenges in Quinoline Ring Formation
The foundation of any dichlorinated quinoline is the quinoline core itself. Problems at this stage will cascade through the entire synthesis. Here, we address common issues in building the initial ring system, typically a dihydroxy- or chloro-hydroxyquinoline precursor.
FAQ 1: I'm attempting a Combes synthesis to create a precursor for dichlorination, but my yields are consistently low. What are the primary causes and how can I fix them?
Answer: Low yields in the Combes synthesis, which condenses an aniline with a β-diketone, are a frequent complaint.[1] The root cause often lies in the acid-catalyzed cyclization and dehydration steps, which are the rate-determining stages of the reaction.[2][3]
Common Causes & Troubleshooting Steps:
-
Incomplete Cyclization: The energy barrier for the electrophilic aromatic annulation can be high.
-
Solution: The choice of acid catalyst is critical. While sulfuric acid is traditional, it can be aggressive. We find a mixture of polyphosphoric acid (PPA) and an alcohol, which generates a polyphosphoric ester (PPE), is often a more effective catalyst and dehydrating agent.[2] This combination can improve reaction rates and yields.
-
-
Side Reactions (Polymerization): Strong acid catalysts can promote polymerization of the β-diketone or enamine intermediates, especially at high temperatures.[1][4]
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can significantly slow the rate-determining cyclization step.[1][2]
-
Solution: If your starting materials are sterically demanding, you may need to increase the reaction temperature or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance before decomposition occurs.
-
FAQ 2: My Gould-Jacobs reaction to form a 4-hydroxyquinoline precursor requires very high temperatures (>250 °C), leading to product decomposition. Are there ways to mitigate this?
Answer: The Gould-Jacobs reaction, involving the thermal cyclization of an anilinomethylenemalonate intermediate, is notorious for requiring harsh conditions.[6][7] The high temperature needed for the intramolecular cyclization can indeed cause degradation, significantly impacting your yield and purity.[7]
Optimization Strategies:
-
Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can dramatically shorten reaction times and improve yields by heating the mixture to the required high temperatures more rapidly and uniformly, minimizing the time the product is exposed to degradative conditions.[7]
-
Solvent Choice: The reaction is often run neat or in a high-boiling solvent like diphenyl ether.[8] Ensure the solvent is thoroughly degassed and dry, as moisture can interfere with the cyclization.
-
Time-Temperature Study: A systematic study is essential. As shown in the table below, increasing temperature can boost conversion of the intermediate, but holding it for too long can lead to decarboxylation and other side reactions.[7] A shorter reaction time at a higher temperature is often optimal.
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization
| Entry | Temperature (°C) | Time (min) | Intermediate Remaining | Product Yield (%) | Key Observation |
|---|---|---|---|---|---|
| 1 | 250 | 15 | High | 1% | Incomplete conversion.[7] |
| 2 | 300 | 15 | 5% | 37% | Higher temperature improves cyclization.[7] |
| 3 | 300 | 5 | Low | 47% | Optimal: High temp, short time minimizes degradation.[7] |
Part 2: The Chlorination Step - Introducing the Dichloro Functionality
This is often the most critical and challenging stage. The goal is typically to convert a dihydroxyquinoline (a quinoline-dione) or a chloro-hydroxyquinoline into the target dichlorinated product.
FAQ 3: I am using phosphorus oxychloride (POCl₃) to convert a quinoline-dione into a dichloroquinoline, but the reaction is incomplete, yielding mainly the monochlorinated product. How can I drive the reaction to completion?
Answer: This is a classic challenge. The conversion of hydroxyl groups to chlorides using POCl₃ occurs in distinct stages, and converting the second hydroxyl group can be significantly harder than the first.[9][10] The reaction proceeds through phosphorylation of the hydroxyl group followed by nucleophilic attack by chloride.[10]
Key Factors for Complete Dichlorination:
-
Excess Reagent & Temperature: The reaction often requires a large excess of POCl₃, which acts as both the reagent and the solvent.[9] Crucially, a high temperature (reflux, typically >100 °C) is necessary to overcome the activation energy for the second chlorination.[9] Ensure your reaction is heated sufficiently for an adequate duration (monitor by TLC/LC-MS).
-
Addition of Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine (like triethylamine) or DMF can facilitate the reaction. These bases can assist in the initial phosphorylation step.[10] However, be mindful that DMF and POCl₃ can form a Vilsmeier reagent, which could lead to side reactions if other reactive sites are present.[11][12]
-
Use of PCl₅: A mixture of POCl₃ and phosphorus pentachloride (PCl₅) is a more powerful chlorinating agent than POCl₃ alone.[13] PCl₅ increases the concentration of available nucleophilic chloride and can help drive the reaction to completion.
Workflow: Troubleshooting Incomplete Chlorination
Here is a logical workflow to diagnose and solve incomplete chlorination issues.
FAQ 4: My synthesis of 2,4-dichloroquinoline via the Vilsmeier-Haack reaction of an acetanilide is giving me poor regioselectivity and unwanted byproducts. How can this be controlled?
Answer: The Vilsmeier-Haack reaction is a powerful method for simultaneously building the quinoline ring and installing a chlorine atom (typically at C2) and a formyl group (at C3).[14] The subsequent conversion of the remaining 4-hydroxy group yields the 2,4-dichloroquinoline. Regioselectivity is dictated by the initial Vilsmeier cyclization of the N-arylacetamide.
Controlling Regioselectivity and Byproducts:
-
Substituent Effects: The electronic nature of substituents on the starting acetanilide ring is paramount. Electron-donating groups (e.g., methoxy, alkyl) generally promote the reaction and can direct the cyclization. Specifically, electron-donating groups at the meta position of the acetanilide strongly favor the formation of the 7-substituted 2-chloroquinoline. Conversely, strong electron-withdrawing groups can hinder or prevent the cyclization entirely.[15]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (the electrophilic chloroiminium ion) must be formed correctly.[11][12] This is typically done by adding POCl₃ slowly to DMF at a low temperature (0-5 °C) before adding the acetanilide. A premature temperature increase can lead to reagent decomposition.
-
Reaction Temperature: After the initial addition, the reaction requires heating (e.g., 80-100 °C) to drive the cyclization and formylation.[11] Careful temperature control is crucial; too low, and the reaction stalls; too high, and charring or polymerization can occur.
Part 3: Purification and Isomer Separation
Often, the most significant challenge is not making the product, but isolating it in pure form. This is especially true when regioisomers are formed.
FAQ 5: I have a mixture of 4,7-dichloroquinoline and the isomeric 4,5-dichloroquinoline. They are very difficult to separate by column chromatography. What is a better strategy?
Answer: This is a known issue, for example, in the synthesis of intermediates for Chloroquine.[16] Co-elution on silica gel is common due to their similar polarities. A chemical separation based on differential acidity or basicity is often more effective than chromatography alone.
Recommended Purification Protocol (pH-based Separation):
This strategy relies on the slight differences in the pKa values of the quinoline isomers' precursors or the isomers themselves.[16]
-
Hydrolysis (if applicable): If your synthesis route produces ester precursors (e.g., from a Gould-Jacobs reaction), first hydrolyze the mixture to the corresponding carboxylic acids using aqueous NaOH.[8]
-
Selective Precipitation: Carefully adjust the pH of the aqueous solution. The isomers will often precipitate at slightly different pH values.
-
For the 7-chloro vs 5-chloro quinoline carboxylic acid precursors, one reported method involves basifying to pH 8.2-8.4 to precipitate one isomer.[16]
-
The filtrate can then be acidified to precipitate the other isomer.
-
-
Recrystallization: Once a crude separation is achieved, recrystallization is highly effective. For 4,7-dichloroquinoline, a non-polar solvent like Skellysolve B (a hexane fraction) or ethanol/water mixtures can yield highly pure material.[8][16]
Alternative Chromatographic Approach:
If chromatography is the only option, standard silica gel with Hexane/EtOAc may not be sufficient.
-
Try different solvent systems: Dichloromethane/Methanol or gradients involving small amounts of a polar modifier can alter selectivity.
-
Consider alternative phases: If available, C18 reverse-phase chromatography can sometimes provide the necessary selectivity for closely related isomers, especially at high pH.[17]
Part 4: Structural Characterization
Unambiguous identification of your final product is essential. NMR spectroscopy is the primary tool for distinguishing between dichlorinated isomers.
FAQ 6: How can I use ¹H NMR to definitively distinguish between 2,7-dichloroquinoline and 2,5-dichloroquinoline?
Answer: While both isomers will show similar features, the key lies in the coupling patterns and chemical shifts of the protons on the benzene portion of the quinoline ring. A chlorine atom, being an electron-withdrawing group, will deshield adjacent protons, shifting them downfield.[18]
Interpreting the ¹H NMR Spectra:
-
2,7-dichloroquinoline:
-
H-8: This proton is ortho to the C-7 chlorine. It will appear as a doublet (d) due to coupling with H-6 and will be shifted significantly downfield.
-
H-5 & H-6: These protons will be adjacent to each other. H-5 will be a doublet (d) coupled to H-6. H-6 will be a doublet of doublets (dd) coupled to both H-5 and H-8.
-
-
2,5-dichloroquinoline:
-
H-6: This proton is ortho to the C-5 chlorine. It will appear as a doublet of doublets (dd) and be shifted downfield.
-
H-8: This proton is furthest from the chlorine atoms on the benzene ring. It will likely be the most upfield of the benzene ring protons and appear as a doublet.
-
H-7: This proton will be a triplet (or more accurately, a dd with similar J-couplings), coupled to both H-6 and H-8.
-
The most telling signal is often the most downfield proton on the carbocyclic ring. Its multiplicity (doublet vs. dd) and location can help pinpoint the substitution pattern. A full analysis including 2D NMR (COSY, HMBC) is recommended for absolute certainty.[18]
References
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. (2025). Benchchem.
-
Ansari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem.
- Review Article on Vilsmeier-Haack Reaction.
-
Gontarska, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Gould Jacobs Quinoline forming reaction. (2012).
-
Vilsmeier haack rxn. (2016). Slideshare. [Link]
- Singh, P., et al. (2004).
-
Combes quinoline synthesis. Wikipedia. [Link]
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (2025). Benchchem.
-
Gould-Jacobs reaction. Wikipedia. [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
Botha, L., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. [Link]
-
4,7-dichloroquinoline. Organic Syntheses. [Link]
-
Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. [Link]
- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (2025). Benchchem.
-
Ye, Z., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry. [Link]
-
Freeman, A. W., & Ur-Rahman, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
- Synthesis of Quinoline-Thiazole Compound. (2020).
- Chloroquine synthesis. ChemicalBook.
-
Easy purification of isomers with prepacked glass columns. (2021). Chromatography Today. [Link]
- POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline-2-Carboxylate Synthesis
Welcome to the technical support center for quinoline-2-carboxylate synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these synthetic transformations. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, moving from general strategic decisions to detailed troubleshooting of common experimental issues.
Frequently Asked Questions (FAQs): Choosing Your Synthetic Path
Q1: I need to synthesize a substituted quinoline-2-carboxylate. Which synthetic method should I choose?
The optimal method depends on the availability of your starting materials and the desired substitution pattern on the quinoline ring. The three most common routes are the Friedländer Annulation, the Doebner-von Miller Reaction, and modern Metal-Catalyzed Syntheses. Each has distinct advantages and limitations.
To aid in your decision, the following diagram outlines a selection workflow, and the table below provides a direct comparison of the key methodologies.
Caption: Decision workflow for selecting a synthetic route.
Table 1: Comparison of Key Synthetic Methodologies for Quinoline-2-Carboxylates
| Method | Starting Materials | Key Features & Causality | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl aldehydes/ketones + compound with an active methylene group (e.g., pyruvate esters). | An acid or base-catalyzed condensation followed by cyclodehydration. The reaction's success hinges on the initial formation of an aldol or Schiff base intermediate, which then undergoes intramolecular cyclization.[1][2] | Generally high-yielding and straightforward for polysubstituted quinolines.[3] Milder conditions are often possible with modern catalysts.[4] | Availability of substituted 2-aminoaryl carbonyl compounds can be a significant limitation.[3] Regioselectivity can be a major issue with unsymmetrical ketones.[4][5] |
| Doebner-von Miller Reaction | Anilines + α,β-unsaturated carbonyl compounds (or precursors like pyruvic acid and an aldehyde).[6] | Acid-catalyzed conjugate addition of the aniline, followed by cyclization and oxidation. The harsh acidic conditions are required to promote both the initial Michael addition and the subsequent electrophilic aromatic substitution.[7][8] | Versatile and utilizes readily available anilines. Can be adapted to produce a wide range of substituted quinolines.[3] | Often requires harsh acidic conditions (e.g., H₂SO₄, HCl) and high temperatures, which frequently lead to low yields and significant tar formation from polymerization of the carbonyl component.[6][9][10] |
| Metal-Catalyzed Synthesis | Varies widely (e.g., anilines + alkynes, 2-aminoaryl alcohols + ketones). | Often involves C-H activation, dehydrogenative coupling, or annulation strategies.[11] Catalysts like copper, nickel, or gold facilitate bond formations under different mechanistic pathways than classical methods.[11][12][13] | Can offer novel synthetic pathways, milder reaction conditions, and access to unique substitution patterns not easily achieved otherwise.[14] | May require expensive, toxic, or air-sensitive metal catalysts and ligands. Optimization can be complex, and catalyst recovery may be an issue.[14] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common problems encountered during synthesis. Each answer provides an explanation of the root cause and a step-by-step guide to resolving the issue.
Problem 1: Low Yield in Friedländer Synthesis
Q2: My Friedländer reaction is giving a very low yield or failing completely. What are the most common causes and how can I fix this?
Low yields in the Friedländer synthesis are a frequent challenge. The root cause often lies in one of four areas: catalyst inefficiency, harsh reaction conditions, competing side reactions, or poor reactant quality/solubility.[15][16]
Causality: The reaction involves a delicate balance between the desired condensation/cyclization and potential side reactions like self-condensation of the ketone (an aldol reaction) or degradation of starting materials under overly harsh conditions.[4][15] The catalyst's role is to accelerate the desired pathway selectively. If the catalyst is inactive or inappropriate, these competing pathways can dominate.
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Protocol for Yield Optimization:
-
Verify Reagents: 2-aminoaryl aldehydes and ketones can degrade on storage. Verify the purity of your starting materials by NMR or LC-MS. Ensure the active methylene compound (e.g., ethyl pyruvate) is of high quality.
-
Catalyst Selection & Activity: The choice of catalyst is critical.[16] While traditional methods use strong acids (H₂SO₄) or bases (KOH), these can cause degradation.[15] Consider milder, more modern catalysts.
-
Lewis Acids: Metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) are highly effective.[17]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or even molecular iodine can catalyze the reaction effectively, sometimes under solvent-free conditions.[4][18]
-
Action: If using a catalyst, try a fresh batch or consider switching to an alternative from the list above. Sometimes, simply increasing the catalyst loading from 5 mol% to 10 mol% is sufficient.[15]
-
-
Optimize Temperature & Solvent: The reaction is highly sensitive to temperature.[15]
-
Action: Monitor the reaction by TLC. If no product is forming, incrementally increase the temperature in 10-20°C intervals. If you see multiple side products, try lowering the temperature.[15] Poor solubility can also stall the reaction; switching to a more polar solvent like DMF or using acetic acid as both catalyst and solvent (especially with microwave irradiation) can dramatically improve results.[15][19]
-
-
Monitor Reaction Time: Reactions can be slow or, conversely, the product might degrade upon prolonged heating.
-
Action: Take aliquots every 1-2 hours and analyze by TLC or LC-MS to determine the optimal reaction time where product concentration is maximized and byproduct formation is minimized.
-
Problem 2: Poor Regioselectivity in Friedländer Synthesis
Q3: I'm reacting a 2-aminoaryl ketone with an unsymmetrical ketone (like 2-butanone) and getting a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge in Friedländer synthesis. The formation of two regioisomers arises from the two possible enolates (or enamines) that can form from the unsymmetrical ketone.[5] Controlling which enolate reacts with the 2-aminoaryl ketone is the key to achieving regioselectivity.
Causality: The reaction can proceed via a kinetic or thermodynamic pathway. The less substituted enolate (the "kinetic" product) forms faster, while the more substituted enolate (the "thermodynamic" product) is more stable. Standard acid or base catalysis often leads to a mixture because it allows for equilibration between the two.[5] Specialized catalytic systems can strongly favor one pathway over the other.
Strategies for Controlling Regioselectivity:
-
Amine Catalysis (Favors Kinetic Product): Using a cyclic secondary amine catalyst, such as pyrrolidine, preferentially forms the less substituted (kinetic) enamine intermediate. This enamine then reacts to yield the 2-substituted quinoline as the major product.[5]
-
Ionic Liquids (Solvent & Promoter): Room-temperature ionic liquids can serve as both the solvent and promoter, often leading to high regioselectivity without an additional catalyst.[5][18]
-
Reaction Conditions: Slowly adding the unsymmetrical ketone can help maintain its low concentration, favoring the formation of the kinetic enamine.[5] Lowering the reaction temperature can also increase selectivity for the kinetic product.
Table 2: Effect of Amine Catalysts on Regioselectivity (Reaction of 2-aminobenzaldehyde and 2-butanone)
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Pyrrolidine | 100 | 85 : 15 | |
| Piperidine | 100 | 70 : 30 | |
| TABO | 100 | 96 : 4 | |
| TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Problem 3: Tar Formation in Doebner-von Miller Synthesis
Q4: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation impossible. What's causing this and how can I prevent it?
Tar formation is the most notorious side reaction in the Doebner-von Miller synthesis.[9][10]
Causality: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][9] The strongly acidic and often hot conditions required for the main reaction are also ideal for cationic polymerization of the electron-rich alkene, leading to high-molecular-weight tars.
Strategies to Mitigate Tar Formation:
-
Slow Addition of Reagents: This is the most critical factor. Adding the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly to the hot, acidic solution of the aniline keeps its instantaneous concentration low, minimizing its self-polymerization.[9][10]
-
Optimize Acid Catalyst: While a strong acid is needed, excessively harsh conditions accelerate tarring.
-
Control Temperature: High temperatures accelerate all reactions, including polymerization.
-
Action: Maintain the minimum temperature required for a reasonable reaction rate. Use a reflux condenser and a well-controlled heating mantle.
-
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation (e.g., from acetaldehyde and pyruvic acid). This ensures its concentration remains low throughout the reaction. This variation is sometimes known as the Beyer method.[7]
Experimental Protocols
Protocol 1: Modern, High-Yield Friedländer Synthesis of Ethyl 4-methylquinoline-2-carboxylate
This protocol uses a mild Lewis acid catalyst to improve yield and minimize side reactions.
-
Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminoacetophenone (1.35 g, 10 mmol).
-
Reagent Addition: Add ethyl pyruvate (1.28 g, 11 mmol, 1.1 eq) and anhydrous ethanol (30 mL).
-
Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 246 mg, 0.5 mmol, 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the pure quinoline-2-carboxylate.
Protocol 2: Modified Doebner-von Miller Synthesis to Minimize Tarring
This protocol utilizes slow addition and a Lewis acid catalyst to control the common polymerization side reaction.[10]
-
Setup: To a 250 mL three-neck flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, add aniline (9.3 g, 100 mmol) and concentrated hydrochloric acid (10 mL). Stir until a slurry of aniline hydrochloride forms. Add anhydrous zinc chloride (ZnCl₂, 13.6 g, 100 mmol).
-
Heating: Heat the mixture to a gentle reflux (approx. 100-110°C) with vigorous stirring.
-
Slow Addition: In the dropping funnel, prepare a solution of crotonaldehyde (8.4 g, 120 mmol, 1.2 eq) in 20 mL of ethanol. Add this solution dropwise to the refluxing aniline mixture over a period of 2 hours. A color change to deep red or brown is expected.
-
Reaction: After the addition is complete, continue to reflux for an additional 4 hours. Monitor the reaction by TLC to confirm the consumption of aniline.
-
Workup: Allow the reaction to cool to below 50°C. Carefully and slowly pour the mixture onto 200 g of crushed ice.
-
Neutralization & Extraction: Carefully neutralize the acidic solution with a 40% aqueous NaOH solution until the pH is >10. Caution: This is highly exothermic. Cool the mixture in an ice bath during neutralization. Extract the basic mixture with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, often a dark oil, should be purified by vacuum distillation or column chromatography to isolate the desired 2-methylquinoline.
References
- Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
- Alfa Chemistry. Friedländer Quinoline Synthesis. Alfa Chemistry.
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates. BenchChem Technical Support.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications.
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. BenchChem Technical Support.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
-
Wikipedia. Doebner reaction. Wikipedia. Available at: [Link]
-
RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]
-
NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]
-
ResearchGate. (2013). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Wikipedia. Friedländer synthesis. Wikipedia. Available at: [Link]
-
SynArchive. Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Wiley Online Library. Available at: [Link]
-
Wiley Online Library. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Available at: [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting experimental assays with Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Welcome to the technical support resource for Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. As a quinoline derivative, this compound belongs to a class of molecules known for a wide spectrum of pharmacological activities.[1][2] This document provides practical, field-proven insights to help you navigate common experimental challenges, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation
This section addresses the most common initial queries regarding the physical and chemical properties of this compound (CAS No. 130613-19-3).[3][4][5] Proper handling is the first step to a successful experiment.
Q1: How should I properly store the compound?
A1: Upon receipt, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[6] For long-term storage, maintaining temperatures between 2-8°C is recommended.[7]
Q2: What is the recommended procedure for preparing a stock solution?
A2: Due to its chemical structure (a heterocyclic aromatic with ester and chloro- groups), this compound is expected to have low solubility in aqueous solutions.
-
Primary Recommendation: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Alternative Solvents: If your experimental system is intolerant to DMSO, dimethylformamide (DMF) can be an alternative. Solubility in alcohols like ethanol is likely to be limited.
-
Procedure: To prepare the stock, add the solvent to the vial of pre-weighed compound. Ensure complete dissolution by vortexing or brief sonication in a water bath. Centrifuge the vial to pellet any undissolved particulates before transferring the supernatant to a new, sterile tube.
Q3: How stable is the compound in solution?
A3: While specific stability data is not widely published, quinoline derivatives can be sensitive to light and repeated freeze-thaw cycles. For maximum reproducibility:
-
Prepare fresh dilutions from the high-concentration stock for each experiment.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from direct light. If you observe any precipitation in a thawed aliquot, it should be warmed gently and vortexed to redissolve before use.
Q4: What safety precautions should I take when handling this compound?
A4: While no specific toxicity data is available for this exact compound, related dichloro-hydroxyquinoline structures are classified as irritants.[6][8] Therefore, standard laboratory safety practices are mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6]
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[9]
-
Exposure: In case of contact with eyes or skin, rinse immediately and thoroughly with plenty of water.[8][9]
-
Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.
| Property | Value / Recommendation | Source |
| CAS Number | 130613-19-3 | [3][4][5] |
| Molecular Formula | C11H7Cl2NO3 | [5] |
| Molecular Weight | 272.08 g/mol | [5] |
| Appearance | Solid (likely a powder) | [10] |
| Recommended Stock Solvent | DMSO | Inferred from structure |
| Storage (Solid) | 2-8°C, dry, dark | [7] |
| Storage (Solution) | -20°C or -80°C in aliquots | Best Practice |
Part 2: Troubleshooting Enzyme Inhibition Assays
Enzyme inhibition is a primary application for novel small molecules. If your results are not meeting expectations, this section provides a logical framework for identifying the root cause.
Q5: I'm not observing any enzyme inhibition, or the calculated IC50 value is much higher than expected. What should I investigate?
A5: This is a common issue that can often be traced back to the compound's behavior in the assay buffer rather than its intrinsic activity. The key is to systematically rule out potential artifacts.
-
Causality 1: Compound Precipitation. The single most common cause of apparent inactivity is poor solubility in the final aqueous assay buffer. Even if your DMSO stock is clear, the compound can crash out upon dilution. The final DMSO concentration should typically be kept below 0.5% to avoid solvent effects and minimize precipitation risk.[11]
-
Validation Step: Before running the full assay, perform a visual solubility test. Prepare the highest concentration of your compound in the final assay buffer. Let it sit for the duration of your planned experiment. Look for any cloudiness, particulates, or film. You can also centrifuge the solution and check for a pellet.
-
-
Causality 2: Compound-Target Interaction. If solubility is confirmed, consider the specifics of the inhibition.
-
Is the inhibitor time-dependent? Some inhibitors require pre-incubation with the enzyme to exert their effect. A standard operating procedure is to compare results with and without a pre-incubation period (e.g., 30 minutes) of the enzyme and inhibitor before adding the substrate.[12]
-
Is it a "tight binding" inhibitor? If your inhibitor's affinity (Ki) is close to the enzyme concentration used in the assay, standard IC50 models (like the Cheng-Prusoff equation) may not be appropriate. This scenario requires more advanced kinetic analysis, such as using the Morrison equation.[12][13]
-
-
Causality 3: Reagent Integrity. Always validate your core reagents.
-
Enzyme Activity: Run a positive control with a known inhibitor for your enzyme to confirm the assay is performing correctly.
-
Compound Integrity: If possible, verify the identity and purity of your compound stock via analytical methods like LC-MS.
-
Troubleshooting Workflow: Enzyme Inhibition Assays
Caption: Troubleshooting logic for enzyme inhibition assays.
Part 3: Troubleshooting Cell-Based Assays
Cell-based assays introduce biological complexity, which can be a source of variability.[14][15] These assays are crucial for understanding a compound's effect in a more physiologically relevant context.[16]
Q6: My compound shows no effect on the cells (e.g., no change in viability, proliferation, or a specific signaling pathway). Where do I start?
A6: Similar to enzyme assays, the first suspect is often the compound's effective concentration and stability in the complex environment of cell culture media.
-
Causality 1: Bioavailability & Stability.
-
Cell Permeability: Is your compound able to cross the cell membrane to reach its intracellular target? While difficult to measure directly without specialized assays, highly polar compounds may have poor permeability.
-
Media Stability: Cell culture media is a complex aqueous solution containing proteins and other components that can bind to or degrade your compound over long incubation periods (24-72 hours). Test for compound stability in media using LC-MS if this is a concern.
-
Protein Binding: Compounds can bind to serum proteins (like albumin) in the media, reducing the free concentration available to act on the cells. Consider running a parallel experiment in low-serum or serum-free media to see if potency increases.
-
-
Causality 2: Incorrect Assay Window.
-
Concentration Range: You may be testing at concentrations that are too low. A standard approach is to test over a broad, logarithmic range, from nanomolar to high micromolar (e.g., 1 nM to 100 µM).
-
Incubation Time: The biological effect you are measuring may require a longer or shorter incubation time. A time-course experiment (e.g., 6, 24, 48, 72 hours) is essential for characterizing a novel compound.
-
Q7: I'm seeing high variability or "edge effects" in my microplate results. How can I improve consistency?
A7: Data reproducibility is critical.[17] Variability in cell-based assays often stems from technical execution and cell culture practices.
-
Causality 1: Inconsistent Cell Seeding.
-
Validation Step: Ensure your cells are in the logarithmic growth phase and form a single-cell suspension before plating. Uneven cell density across the plate is a major source of error. Always visually inspect plates after seeding to confirm even distribution.
-
-
Causality 2: "Edge Effect". Wells on the perimeter of a microplate are more prone to evaporation during long incubations, which concentrates media components and your test compound, leading to artifactual results.
-
Mitigation: The best practice is to not use the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier, and only use the inner 60 wells (for a 96-well plate) for your assay.
-
-
Causality 3: Solvent Toxicity.
-
Validation Step: Always run a "vehicle control" series where you add the same concentrations of solvent (e.g., DMSO) to cells without the compound. This will establish the maximum solvent concentration your cells can tolerate without affecting their health.[11]
-
Troubleshooting Workflow: Cell-Based Assays
Caption: Troubleshooting logic for cell-based assays.
Part 4: Standardized Experimental Protocols
Following a validated protocol is essential for generating reliable data. Here are starter protocols for the assays discussed.
Protocol 1: General Enzyme Inhibition Assay (96-well format)
This protocol provides a framework. Specific buffer components, enzyme/substrate concentrations, and incubation times must be optimized for your specific target.
-
Reagent Preparation:
-
Prepare Assay Buffer at room temperature.[18]
-
Prepare a 2X enzyme solution and a 2X substrate solution in Assay Buffer.
-
Prepare serial dilutions of this compound in 100% DMSO. Then, create intermediate dilutions in Assay Buffer such that the final DMSO concentration in the well will be ≤0.5%.
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: Add 50 µL of 2X enzyme solution and 25 µL of the compound dilution.
-
Positive Control: Add 50 µL of 2X enzyme solution and 25 µL of a known inhibitor.
-
Negative Control (100% activity): Add 50 µL of 2X enzyme solution and 25 µL of Assay Buffer containing the equivalent concentration of DMSO.
-
Blank (No enzyme): Add 50 µL of Assay Buffer and 25 µL of the highest concentration of the compound.
-
-
Pre-incubation:
-
Cover the plate and incubate at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of 2X substrate solution to all wells to start the reaction. Total volume is now 100 µL.
-
-
Detection:
-
Immediately place the plate in a microplate reader.
-
Measure the signal (absorbance or fluorescence) at the appropriate wavelength. For kinetic assays, take readings every 60 seconds for 15-30 minutes. For endpoint assays, stop the reaction after a fixed time and then read.[19]
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the outer wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium. Ensure the final DMSO concentration is less than 0.5%.[11]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[11]
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11] Healthy cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
-
Detection and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
References
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). BenchChem.
- Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody.
- Catalyzed protocol in the development of new quinoline derivatives: Recent updates. (2025). Journal of the Iranian Chemical Society.
- Troubleshooting Guide for Enzymatic Assay Kits. (n.d.). Abcam.
- Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. (n.d.). Benchchem.
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
- The Problems with the Cells Based Assays. (n.d.). SciTechnol.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. NCBI Bookshelf.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate.
- Safety Data Sheet - 4-Hydroxyquinoline-2-carboxylic acid hydrate. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. (2025). Fisher Scientific.
- How to optimize your cell-based assays: Overcoming common challenges. (2021). SelectScience.
- Safety Data Sheet - Quinoline, 4,7-dichloro-. (2025). Fisher Scientific.
- Safety Data Sheet - Diiodohydroxyquinoline. (2024). Sigma-Aldrich.
- This compound 130613-19-3. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). BLD Pharm.
- The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs.
- This compound. (n.d.). Moldb.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
- Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). (2012). Human Metabolome Database.
- This compound. (n.d.). CymitQuimica.
- 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. (n.d.). PubChem.
- 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety Data Sheets. (n.d.). Echemi.
- 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. (n.d.). Molport.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid. (n.d.). BLDpharm.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central.
- 5,7-Dichloro-8-hydroxy-2-methylquinoline. (n.d.). Sigma-Aldrich.
- 5,7-Dichloro-8-hydroxy-2-methylquinoline 98. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). CHIRALEN.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound 130613-19-3 [ruichubio.com]
- 4. 130613-19-3|this compound|BLD Pharm [bldpharm.com]
- 5. 130613-19-3 | this compound - Moldb [moldb.com]
- 6. fishersci.com [fishersci.com]
- 7. chiralen.com [chiralen.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scitechnol.com [scitechnol.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Guide to Quinolone-Based Inhibitors: Evaluating Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate in the Context of Established Modulators
This guide provides a detailed comparison of quinoline-based inhibitors, with a specific focus on the structural and potential functional characteristics of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. We will objectively analyze this compound by drawing parallels with well-characterized quinoline inhibitors, particularly those targeting the protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of quinoline inhibitors and the methodologies used to evaluate them.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.[1] Derivatives of this heterocyclic scaffold have given rise to a multitude of pharmacological agents with diverse activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] This guide delves into the specifics of quinoline-based inhibitors, using the compound this compound as a reference point for comparison against established inhibitors in the field.
Structural Analysis of the Target Compound: this compound
While extensive experimental data on this compound is not widely available in peer-reviewed literature, a structural analysis based on established SAR principles can provide valuable insights into its potential as a bioactive agent.
-
Core Moiety: The 4-hydroxyquinoline-2-carboxylate core is structurally related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous metabolite known for its neuroprotective activities.[5]
-
Halogenation: The presence of two chlorine atoms at the C5 and C7 positions is significant. Halogenation is a common strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability. For instance, the 7-chloro substitution is critical for the antimalarial activity of chloroquine.[6]
-
Functional Groups: The 4-hydroxy group and the 2-methyl carboxylate ester are key functional groups that can participate in hydrogen bonding and other interactions with a biological target. The carboxylic acid moiety, in particular, is a strict requirement for the activity of certain quinoline-based inhibitors targeting enzymes like dihydroorotate dehydrogenase.[4]
Given these features, the compound warrants investigation as a potential enzyme inhibitor. To understand its possible performance, we will compare it conceptually to a well-defined class of inhibitors where quinoline and related structures have shown significant promise: SHP2 phosphatase inhibitors.
Comparative Landscape: Quinolines and SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[7] It is a crucial component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[8] Consequently, SHP2 has emerged as a high-priority target for cancer therapy.[9][10]
The development of SHP2 inhibitors has evolved from targeting the catalytic site to developing more specific allosteric inhibitors.[] Allosteric inhibitors bind to a site remote from the active center, locking the enzyme in an inactive, autoinhibited conformation.[12][13] This approach offers greater selectivity and improved pharmacokinetic profiles compared to traditional active-site inhibitors.[9]
Key Allosteric SHP2 Inhibitors for Comparison
Several potent and selective allosteric SHP2 inhibitors have been developed and are in various stages of clinical investigation. These serve as excellent benchmarks for evaluating new chemical entities.
-
TNO155 (Batoprotafib): A potent, selective, and orally active allosteric SHP2 inhibitor with an IC50 of 0.011 µM.[14] It has shown manageable safety and consistent SHP2 inhibition in patients with advanced solid tumors and is being evaluated in combination with other targeted therapies.[15][16]
-
JAB-3068: A potent SHP2 inhibitor with an IC50 of 25.8 nM.[17] It functions as an orally bioavailable allosteric inhibitor that stabilizes SHP2 in its inactive conformation.[18][19]
-
SHP099: A foundational allosteric inhibitor that was instrumental in validating this therapeutic strategy. It is a potent, selective, and orally bioavailable compound that stabilizes SHP2 in its auto-inhibited state.[7][]
-
GS-493: A selective SHP2 inhibitor with an IC50 of 71 nM, which demonstrates greater activity for SHP2 over the related phosphatases SHP1 and PTP1B.[20] It has been shown to block cancer cell motility and growth.[21]
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade and the intervention point for allosteric inhibitors.
Quantitative Performance Data
The following table summarizes key performance metrics for the benchmark SHP2 inhibitors, providing a quantitative basis for comparison.
| Inhibitor | Target | Mechanism | IC50 | Clinical Status (as of recent reports) |
| TNO155 (Batoprotafib) | SHP2 | Allosteric | 0.011 µM[14] | Phase I/II Clinical Trials[] |
| JAB-3068 | SHP2 | Allosteric | 25.8 nM (0.0258 µM)[17] | Phase I/II Clinical Trials[] |
| SHP099 | SHP2 | Allosteric | 0.071 µM[] | Preclinical / Foundational |
| GS-493 | SHP2 | Active Site | 71 nM (0.071 µM)[20] | Preclinical |
Experimental Protocols for Inhibitor Characterization
To rigorously assess a novel compound like this compound, a series of standardized biochemical and cell-based assays are required. The following protocols outline the essential steps for determining inhibitory activity against a phosphatase like SHP2 and confirming its on-target effect within a cellular context.
Protocol 1: In Vitro SHP2 Phosphatase Activity Assay
Objective: To determine the direct inhibitory effect of a test compound on SHP2 catalytic activity and calculate its IC50 value.
Causality: This assay directly measures the compound's ability to interfere with the enzyme's primary function—dephosphorylation. By using a surrogate fluorescent substrate, we can quantify the rate of the enzymatic reaction. A reduction in fluorescence indicates inhibition. This method is crucial for establishing direct target engagement and potency.[13]
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of Quinolines.pptx [slideshare.net]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate with Known Therapeutic Agents: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] From the anti-malarial efficacy of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have consistently demonstrated significant pharmacological potential.[4][5] This guide focuses on a specific, yet promising member of this family: Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. Our objective is to provide a comprehensive framework for its comparative analysis against established drugs, underpinned by robust experimental design and a deep understanding of the structure-activity relationships that govern this chemical class.
Introduction to this compound and its Therapeutic Potential
This compound is a halogenated quinoline derivative. The presence of chlorine atoms at the 5 and 7 positions, a hydroxyl group at the 4-position, and a methyl carboxylate at the 2-position suggests several potential mechanisms of action. The quinoline core itself is known to intercalate with DNA and inhibit enzymes such as topoisomerases, while the substituents can modulate physiochemical properties like lipophilicity and electronic distribution, thereby influencing biological activity and target specificity.[6]
Based on the known activities of structurally related quinoline-2-carboxylic acid derivatives, the primary therapeutic areas for investigation for this compound include:
-
Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.[6][7] The proposed mechanisms often involve the inhibition of protein kinases, topoisomerases, or dihydroorotate dehydrogenase (DHODH).[6][8]
-
Antimicrobial Activity: The quinolone substructure is famously associated with antibacterial agents. While our target compound is not a classic quinolone antibiotic, the quinoline scaffold is present in various antibacterial and antifungal compounds.[4]
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown promising anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.[7]
-
Antiviral Activity: The quinoline scaffold is also found in several antiviral drugs, and derivatives have been investigated for activity against a range of viruses.[5][9]
This guide will focus on a comparative analysis of its potential anticancer and antimicrobial activities, as these are well-documented for related quinoline structures.
Comparative Drug Selection: Establishing a Baseline for Performance
The selection of appropriate comparator drugs is critical for a meaningful analysis. The chosen drugs should ideally share a similar therapeutic indication and, where possible, a related mechanism of action or structural class.
| Therapeutic Area | Comparator Drugs | Rationale for Selection |
| Anticancer | Cisplatin | A widely used platinum-based chemotherapy drug that induces DNA damage. It serves as a standard positive control in many cytotoxicity assays. |
| Doxorubicin | An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, a known target for some quinoline derivatives. | |
| Brequinar | A potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Quinolone-based DHODH inhibitors have been developed.[8] | |
| Antimicrobial | Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV. It is a key representative of the quinolone class of antibacterials. |
| Gentamicin | An aminoglycoside antibiotic that inhibits protein synthesis. It provides a different mechanism of action for comparison. | |
| Ketoconazole | An azole antifungal agent used as a standard for in vitro antifungal susceptibility testing.[4] |
Experimental Protocols for Comparative Analysis
A multi-faceted experimental approach is necessary to comprehensively compare the biological activity of this compound with the selected known drugs.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and antiproliferative effects of the test compound on a panel of human cancer cell lines and compare its potency with standard anticancer agents.
Experimental Workflow:
Figure 1: Workflow for in vitro anticancer activity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and comparator drugs in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the test and comparator compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing
Objective: To evaluate the antibacterial and antifungal activity of the test compound and compare its minimum inhibitory concentration (MIC) with standard antimicrobial agents.
Experimental Workflow:
Figure 2: Workflow for in vitro antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Method
-
Compound Preparation: Prepare serial twofold dilutions of this compound and comparator drugs (Ciprofloxacin, Gentamicin, Ketoconazole) in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative In Vitro Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Brequinar | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Gentamicin | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Ketoconazole | N/A | N/A | Literature/Experimental Value |
Interpretation of Results:
The comparative data will allow for an initial assessment of the therapeutic potential of this compound.
-
Potency: How do the IC50 and MIC values of the test compound compare to the standard drugs? Lower values indicate higher potency.
-
Spectrum of Activity: Is the compound active against a broad range of cancer cell lines or microbial species?
-
Selectivity: Further studies would be required to assess the selectivity of the compound for cancer cells over normal cells (e.g., by testing against a non-cancerous cell line like WI-38).
Mechanistic Insights and Future Directions
Should this compound demonstrate significant activity in the initial screens, the next logical step would be to investigate its mechanism of action. Based on the quinoline scaffold, potential mechanisms to explore include:
Figure 3: Potential mechanisms of action for this compound.
Further experiments, such as DNA binding assays, enzyme inhibition assays, and cell cycle analysis, would be necessary to elucidate the precise mechanism.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative analysis of this compound. By employing standardized protocols and appropriate comparator drugs, researchers can effectively evaluate its therapeutic potential and determine its standing relative to existing treatments. The quinoline scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to the evaluation of new derivatives is essential for advancing drug discovery.
References
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. [Link]
-
Bawa, S., & Kumar, S. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(2), 221-255. [Link]
- Google Patents. (1998). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. EP0971896A1.
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]
-
Khan, I., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. RSC Advances, 11(48), 30255-30267. [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
-
Singh, D., & Pathak, D. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-13. [Link]
-
ResearchGate. (n.d.). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. [Link]
-
Kumar, S., & Bawa, S. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 183-190. [Link]
-
MolPort. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
Varghese, B., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4287. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsr.com [ijpsr.com]
- 3. jddtonline.info [jddtonline.info]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyquinoline-2-carboxylates: A Comparative Analysis
Introduction: The Enduring Relevance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline, or 4-quinolone, core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives exhibit a vast spectrum of pharmacological activities, serving as foundational structures for antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] A particularly significant derivative is kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid that is an endogenous metabolite in humans and a potential neuroprotective agent.[1][4]
The synthetic accessibility of these compounds is therefore of paramount importance to researchers in academia and industry. The choice of synthetic route can dramatically impact yield, purity, scalability, and environmental footprint. This guide provides an in-depth, comparative analysis of the principal methods for synthesizing 4-hydroxyquinoline-2-carboxylates, blending classical foundations with modern, efficiency-driven approaches. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven comparisons to empower you, the researcher, to select the optimal strategy for your specific application.
Classical Approaches: The Foundation of Quinolone Synthesis
The traditional methods for quinolone synthesis have been the bedrock of heterocyclic chemistry for over a century. While often demanding harsh conditions, their reliability and broad applicability have cemented their place in the synthetic chemist's toolkit.
The Conrad-Limpach Synthesis: A Thermal Cyclization Workhorse
First described in 1887, the Conrad-Limpach synthesis is a robust two-step procedure involving the condensation of an aniline with a β-ketoester, followed by a high-temperature intramolecular cyclization.[5][6]
Mechanistic Insight: The reaction begins with the acid-catalyzed condensation of an aniline with a β-ketoester, such as diethyl malonate, to form a β-aminoacrylate intermediate (an enamine).[6][7] The critical and rate-determining step is the subsequent thermal cyclization. This requires immense thermal energy (typically 250 °C) to overcome the aromatic stabilization of the aniline ring, allowing for an electrocyclic ring closure.[2][5][6] This is followed by the elimination of an alcohol to re-aromatize the system, ultimately yielding the 4-hydroxyquinoline product.[6]
Causality of Experimental Choices: The necessity for extremely high temperatures dictates the choice of solvent. High-boiling, inert solvents like Dowtherm A, mineral oil, or 1,2,4-trichlorobenzene are essential to reach the required reaction temperature without boiling off.[2] Limpach himself noted that yields improved dramatically from below 30% without a solvent to over 90% in some cases when an inert, high-boiling medium was used.[6] The solvent's primary role is to act as a heat-transfer medium, ensuring uniform heating to drive the difficult cyclization step.[2]
Caption: The Conrad-Limpach reaction pathway.
Experimental Protocol: Conrad-Limpach Synthesis
-
Step A: Enamine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and diethyl acetonedicarboxylate (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid or HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, remove the ethanol under reduced pressure to yield the crude enamine intermediate.
-
Step B: Thermal Cyclization: Add the crude enamine to a flask containing a high-boiling solvent (e.g., Dowtherm A or 1,2-dichlorobenzene).
-
Heat the mixture to approximately 250 °C for 20-30 minutes.[5] The high temperature is critical for the ring-closing step.[2]
-
Cool the reaction mixture. The product often crystallizes upon cooling and can be collected by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent and purify further by recrystallization if necessary.
The Camps Cyclization: A Base-Catalyzed Intramolecular Condensation
The Camps cyclization, discovered in 1899, offers an alternative route via the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[8][9]
Mechanistic Insight: This reaction is an intramolecular aldol-type condensation.[9] A base (e.g., NaOH) abstracts an acidic proton from the starting material. Critically, there are two potential sites for deprotonation: the α-position to the aryl ketone or the α-position to the amide carbonyl.[8]
-
Path A (4-Quinolone): Deprotonation at the ketone's α-position (more acidic) leads to an enolate that attacks the amide carbonyl. This pathway typically yields the desired 4-hydroxyquinoline (quinolin-4-one).[9]
-
Path B (2-Quinolone): Deprotonation at the amide's α-position leads to an enolate that attacks the ketone carbonyl, resulting in a 2-hydroxyquinoline (quinolin-2-one).[9]
Causality of Experimental Choices: The regioselectivity is highly dependent on the base and reaction conditions.[8] Stronger bases and harsher conditions tend to favor the thermodynamically more stable 4-quinolone product by promoting enolate formation at the more acidic site adjacent to the aryl ketone.[8][9] This makes the choice of base a critical parameter for directing the synthesis towards the desired isomer.
Caption: Regioselectivity in the Camps Cyclization.
Experimental Protocol: Camps Cyclization for 2-Aryl-4-quinolones This protocol is adapted from a modern two-step approach developed by Buchwald.[9]
-
Step A: Amidation: To a solution of an o-haloacetophenone (1.0 eq) and an amide (1.2 eq), add a copper catalyst (e.g., CuI, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like dioxane.
-
Heat the reaction at 110 °C until the starting material is consumed (monitor by TLC).
-
After cooling, perform a workup to isolate the crude N-(2-acylaryl)amide precursor.
-
Step B: Cyclization: Dissolve the crude precursor in ethanol or THF.
-
Add an aqueous solution of sodium hydroxide (3-4 eq) and reflux the mixture for 2-4 hours.[10]
-
Cool the reaction, neutralize with acid (e.g., HCl), and extract the product.
-
Purify by recrystallization or column chromatography to obtain the 2-aryl-4-quinolone.
Modern & Green Synthetic Methodologies
Driven by the principles of green chemistry, modern synthetic methods aim to reduce reaction times, minimize waste, and avoid hazardous reagents without compromising efficiency.[3]
Microwave-Assisted Synthesis: Accelerating a Classic
Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient method for heating reactions.[11] Instead of slow conductive heating, microwaves directly energize polar molecules, leading to rapid, uniform temperature increases.[12]
Causality of Experimental Choices: For reactions like the Conrad-Limpach or Gould-Jacobs, which require significant thermal energy, microwave heating is ideal.[12] It can achieve the target temperature in minutes rather than hours, dramatically shortening reaction times.[11][12] This often leads to higher yields and fewer side products because the bulk of the reaction mixture spends less time at high temperatures where degradation can occur. The use of sealed, pressure-rated vessels allows for heating solvents above their atmospheric boiling points, creating superheated conditions that further accelerate the reaction.[3]
Caption: Workflow for Microwave-Assisted Synthesis.
Experimental Protocol: Microwave-Assisted BiCl₃-Catalyzed Synthesis This green protocol combines microwave heating with a non-toxic Lewis acid catalyst.[11]
-
In a microwave-safe reaction vessel, combine the β-enaminone (1.0 eq), diethyl malonate (1.2 eq), and bismuth chloride (BiCl₃, 20 mol%) in ethanol.[11]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes.
-
After the reaction, cool the vessel in an ice bath to promote crystallization.
-
Collect the product by filtration and wash with cold ethanol. The reported yields for this method are in the 51-71% range.[11]
Continuous Flow Chemistry: Precision, Safety, and Scalability
Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, offering precise control over reaction parameters like temperature, pressure, and residence time.[13][14]
Causality of Experimental Choices: This technology is exceptionally well-suited for high-energy cyclization reactions. The small internal volume of the reactor dramatically improves heat transfer, allowing for rapid heating and cooling while minimizing the risk of thermal runaways—a significant safety advantage over large-batch reactors.[14] The precise control over residence time ensures that all reagent molecules experience the same reaction conditions, leading to higher reproducibility and often cleaner product profiles compared to batch synthesis. This makes flow chemistry a powerful tool for both library synthesis and large-scale production.[14]
Caption: A simplified continuous flow synthesis setup.
Comparative Analysis: Selecting the Right Method
The optimal synthetic method depends on the specific goals of the researcher, including scale, available equipment, desired purity, and time constraints.
| Method | Starting Materials | Key Conditions | Typical Yields | Advantages | Disadvantages |
| Conrad-Limpach | Anilines, β-Ketoesters | Thermal, ~250 °C, high-boiling solvent[2][5] | 30-95% | Robust, reliable, broad substrate scope. | Harsh conditions, high energy consumption, difficult solvent removal. |
| Camps Cyclization | N-(2-Acylaryl)amides | Aqueous base (e.g., NaOH), reflux[9][10] | 70-97% | Milder conditions than Conrad-Limpach, good yields. | Requires pre-functionalized starting material, potential for isomeric mixtures.[8] |
| Microwave-Assisted | Various (Anilines, Enaminones) | Microwave irradiation, often with a catalyst[11][12] | 50-98% | Extremely fast reaction times, high yields, improved energy efficiency.[3][11] | Requires specialized equipment, scalability can be a challenge. |
| Flow Chemistry | Various | Continuous flow, precise temperature/time control[13][14] | High | Superior safety, reproducibility, and scalability; excellent process control.[14] | High initial equipment cost, requires process optimization. |
Conclusion
The synthesis of 4-hydroxyquinoline-2-carboxylates has evolved significantly from its classical origins.
-
For foundational, exploratory work on a variety of aniline substrates, the Conrad-Limpach synthesis remains a viable, albeit energy-intensive, option.
-
When a specific substitution pattern is desired and the precursor is accessible, the Camps cyclization offers a milder alternative.
-
For rapid lead optimization and library synthesis , where speed and efficiency are paramount, microwave-assisted methods are unequivocally superior, offering dramatic reductions in reaction time and often improving yields.
-
For process development and scale-up , particularly where exothermic reactions or safety are concerns, continuous flow chemistry represents the state-of-the-art, providing unparalleled control, safety, and reproducibility.
By understanding the mechanisms and the rationale behind the experimental conditions of each method, researchers can make informed decisions, optimizing their synthetic strategy to accelerate discovery and development in the vital field of medicinal chemistry.
References
- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 7, 2026.
- Bán, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6569.
- El-Faham, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(38), 26735-26744.
- Conrad–Limpach synthesis. (2023, November 28). In Wikipedia.
- St-Jean, F., & Savoie, C. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2012(5), 266-274.
- Bán, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6569. Published online 2022 Oct 1.
- Camps quinoline synthesis. (2026, January 7). In Grokipedia.
- Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. (n.d.).
- Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7317.
- Al-dujaili, L. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21354.
- Camps quinoline synthesis. (2023, April 19). In Wikipedia.
- Pontiki, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(13), 5092.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012).
- Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). (2024). World Journal of Biology Pharmacy and Health Sciences, 17(1), 114-116.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1333-1336.
- de la Torre, V., & Sarlah, D. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 19(11), 605.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025).
- Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
- Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
- El-Sayed, N. N. E., et al. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 11(52), 32909-32926.
- Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Efficacy Landscape: A Comparative Guide to Quinoline Carboxylic Acids in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is a rigorous path of empirical validation. Quinoline-based compounds, particularly those with a carboxylic acid moiety, have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of molecules, with a focus on their role as anticancer agents through the inhibition of dihydroorotate dehydrogenase (DHODH).
While specific preclinical data for Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is not extensively available in the public domain, this guide will utilize a well-characterized analogue from the quinoline-4-carboxylic acid series, Compound 41 from a study by Costakes et al., as a representative example to illustrate the preclinical evaluation process.[1] This will provide a robust framework for understanding the critical transition from benchtop activity to whole-organism efficacy.
The Quinoline Carboxylic Acid Scaffold: A Hub of Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[2] Its derivatives are known to possess a multitude of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer effects. The addition of a carboxylic acid group, particularly at the 2- or 4-position, often imparts the ability to interact with key biological targets, such as the enzyme dihydroorotate dehydrogenase (DHODH).
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[3][4][5][6] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway, making DHODH a prime target for anticancer therapeutics.[6][7] Quinoline carboxylic acids have shown significant promise as DHODH inhibitors, with their carboxylate group often forming key interactions within the enzyme's active site.[7]
In Vitro Efficacy: From Enzyme Inhibition to Cellular Effects
The initial assessment of a compound's therapeutic potential begins with a series of in vitro assays designed to quantify its activity against a specific target and its effect on cellular processes.
Biochemical Assays: Quantifying Target Engagement
The direct interaction between a compound and its molecular target is evaluated using biochemical assays. For DHODH inhibitors, this typically involves measuring the inhibition of the enzyme's catalytic activity.
Table 1: In Vitro Biochemical and Cellular Activity of a Representative Quinoline Carboxylic Acid (Compound 41) [1]
| Compound | DHODH IC50 (nM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |
| Compound 41 | 9.71 ± 1.4 | >50 | >50 |
IC50: The half-maximal inhibitory concentration. HCT-116: Human colon cancer cell line. MIA PaCa-2: Human pancreatic cancer cell line.
The data for Compound 41 reveals a potent inhibition of the DHODH enzyme in a biochemical assay (IC50 = 9.71 nM). However, its antiproliferative activity in cellular assays is less pronounced, with IC50 values greater than 50 µM in both HCT-116 and MIA PaCa-2 cell lines. This discrepancy between enzymatic and cellular activity is a common observation in drug discovery and can be attributed to factors such as cell permeability, efflux pumps, or metabolism within the cell.
Experimental Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against human DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (e.g., Compound 41 ) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add a small volume of the diluted compound or DMSO (as a control) to each well.
-
Add the recombinant DHODH enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Prepare a reaction mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays: Assessing Antiproliferative Activity
Cellular assays provide a more biologically relevant context by evaluating a compound's effect on whole cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Experimental Protocol: MTT Assay for Antiproliferative Activity
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
In Vivo Efficacy: Bridging the Gap to Clinical Relevance
The ultimate test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are crucial for evaluating a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its therapeutic efficacy in a disease model.
Pharmacokinetic Studies: Understanding Drug Disposition
Pharmacokinetic (PK) studies determine how a drug is processed by the body over time. These studies are essential for establishing appropriate dosing regimens and predicting potential toxicities.
Table 2: Pharmacokinetic Properties of a Representative Quinoline Carboxylic Acid (Compound 41) [1]
| Compound | Dosing Route | Bioavailability (F%) | Elimination Half-life (t1/2) (h) |
| Compound 41 | Oral (PO) | 56 | 2.78 |
The data for Compound 41 indicates good oral bioavailability (56%), meaning a significant portion of the drug is absorbed into the bloodstream after oral administration. The elimination half-life of 2.78 hours provides insight into how long the compound remains in the body.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
Materials:
-
Test compound
-
Appropriate vehicle for administration (e.g., 0.5% methylcellulose)
-
Laboratory mice (e.g., BALB/c)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of the test compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
-
At predetermined time points, collect blood samples from the mice.
-
Process the blood samples to separate the plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each plasma sample using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration of the drug versus time to generate a pharmacokinetic profile.
-
Calculate key PK parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax).
Xenograft Models: Evaluating Antitumor Activity
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo antitumor efficacy of a drug candidate.
Experimental Protocol: Human Tumor Xenograft Model in Mice
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Immunocompromised mice (e.g., nude mice)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of human cancer cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Visualizing the Path to Efficacy
To better understand the workflow from initial screening to in vivo testing, the following diagrams illustrate the key stages and the underlying biological pathway.
Caption: Preclinical Drug Discovery Workflow.
Caption: DHODH Inhibition by Quinoline Carboxylic Acids.
Comparative Discussion: Bridging the In Vitro-In Vivo Gap
The transition from in vitro potency to in vivo efficacy is a critical hurdle in drug development. A compound that is highly active in a biochemical assay may not translate to a successful therapeutic due to a variety of factors, including:
-
Poor Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized and cleared by the body, leading to a short duration of action.
-
Off-Target Effects: The compound may interact with other biological molecules, leading to unforeseen toxicities.
-
Poor Bioavailability: The compound may not be well-absorbed into the bloodstream when administered orally.
The case of Compound 41 highlights this challenge. While it is a potent inhibitor of the DHODH enzyme, its cellular activity is limited. However, its favorable oral bioavailability suggests that with further optimization to improve cellular potency, it could be a promising lead candidate.
Conclusion
The development of effective anticancer agents requires a multifaceted approach that combines rational drug design with rigorous preclinical evaluation. Quinoline carboxylic acids represent a promising class of compounds that have demonstrated significant potential as DHODH inhibitors. By systematically evaluating their efficacy in a cascade of in vitro and in vivo models, researchers can identify lead candidates with the optimal balance of potency, selectivity, and drug-like properties necessary for clinical success. This guide provides a foundational framework for understanding this critical process, empowering scientists to navigate the complexities of preclinical drug discovery with greater confidence and insight.
References
-
Costakes, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(23), 10837-10853. [Link]
-
MDPI. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
ResearchGate. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]
-
PubMed. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. [Link]
-
PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. [Link]
-
ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
MDPI. (2023). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. [Link]
-
ResearchGate. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. [Link]
-
ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
-
PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
ResearchGate. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]
-
PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ScienceDirect. (2020). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]
-
National Center for Biotechnology Information. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
-
ResearchGate. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]
-
Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress? [Link]
-
MDPI. (2022). Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). The potential of (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid as an anticancer agent: In silico and in vitro assay. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
National Center for Biotechnology Information. (2022). Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. [Link]
-
National Center for Biotechnology Information. (2018). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. [Link]
-
PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]
-
MDPI. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. [Link]
-
National Center for Biotechnology Information. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Use of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate as a Reference Standard
Abstract
In the landscape of pharmaceutical development, the precision of analytical measurements is paramount. This guide provides an in-depth technical evaluation of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (MDHQC) as a reference standard. Quinoline derivatives form the backbone of numerous therapeutic agents, making highly characterized standards essential for quality control, stability testing, and pharmacokinetic studies.[1][2] This document moves beyond a simple product specification sheet, offering a comparative analysis against viable alternatives, detailed experimental protocols, and the scientific rationale behind its application. We will explore its synthesis, purification, and analytical characterization, providing researchers and drug development professionals with the critical insights needed to ensure data integrity and regulatory compliance.
The Quinoline Scaffold and the Imperative for High-Purity Reference Standards
The quinoline motif, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] Well-known drugs like chloroquine and topotecan are testaments to the therapeutic potential of this heterocyclic system.[3][4]
The journey from a promising chemical entity to a market-approved drug is paved with rigorous analytical testing. A reference standard is a highly purified and well-characterized substance used as a measurement base. Its primary role is to ensure the identity, strength, quality, and purity of a drug substance through comparison. The choice of a reference standard is therefore a critical decision that impacts the entire drug development lifecycle.
This compound (MDHQC) serves as a crucial intermediate and potential reference material in the synthesis of more complex quinoline-based active pharmaceutical ingredients (APIs). Its specific substitution pattern—two chlorine atoms, a hydroxyl group, and a methyl ester—provides unique physicochemical properties that are advantageous for analytical applications.
Physicochemical Profile of MDHQC
A thorough understanding of a reference standard's physical and chemical properties is the foundation of its effective use. The structural features of MDHQC directly influence its solubility, stability, and chromatographic and spectroscopic behavior.
| Property | Value | Source |
| CAS Number | 130613-19-3 | [5][6] |
| Molecular Formula | C₁₁H₇Cl₂NO₃ | [6] |
| Molecular Weight | 272.08 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Purity | Typically ≥98% | [6] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Acetonitrile | Inferred |
The two chlorine atoms on the benzene ring enhance the molecule's hydrophobicity and provide a distinct isotopic pattern in mass spectrometry. The 4-hydroxy group can engage in tautomerism with the corresponding quinolone form, which can influence its UV-Vis spectrum and reactivity. The methyl ester at the 2-position is a potential site for hydrolysis, a critical consideration for long-term storage and solution stability.
Synthesis, Purification, and Qualification of a Reference Standard
A reference standard is only as reliable as its synthesis and purification process. The goal is not merely to produce the compound, but to produce it with the highest possible purity and to thoroughly characterize any remaining impurities. A common synthetic route to 4-hydroxyquinoline-2-carboxylates involves the cyclization of an aniline derivative with a diethyl ester of oxaloacetic acid, a variant of the Gould-Jacobs reaction.[7]
Proposed Synthetic and Purification Workflow
The following workflow outlines the critical steps for producing MDHQC suitable for use as a reference standard. The emphasis is on minimizing and removing potential process-related impurities.
Caption: Synthesis and Qualification Workflow for MDHQC Reference Standard.
Rationale for Experimental Choices
-
Thermal Cyclization: Using a high-boiling solvent like Dowtherm A ensures the high temperature required for efficient ring closure is achieved.[8]
-
Recrystallization: This is a cost-effective and powerful technique for removing major impurities. The choice of solvent is critical; it should fully dissolve the compound at high temperatures but result in poor solubility at room temperature for maximum recovery.
-
Chromatography: While more resource-intensive, silica gel chromatography is unparalleled for removing structurally similar impurities, such as regioisomers (e.g., 5,7-dichloro vs. 6,8-dichloro isomers) that may not be efficiently removed by crystallization.
-
Qualification: A multi-technique approach is non-negotiable. HPLC provides purity information, NMR confirms the structure, and Mass Spectrometry confirms the molecular weight. Techniques like Karl Fischer titration (for water content) and headspace GC-MS (for residual solvents) are essential for a complete purity profile.
Application in Analytical Methodologies: A Practical Guide
MDHQC is primarily used as a reference standard for the quantification of related APIs or for the identification and quantification of impurities in drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common application.
Analytical Workflow for HPLC Quantification
The diagram below illustrates a typical workflow for using a certified MDHQC reference standard to quantify an analyte in a test sample.
Caption: Workflow for Sample Quantification using an External Reference Standard.
Protocol: HPLC-UV Purity Assay of MDHQC
This protocol provides a starting point for the chromatographic analysis of MDHQC. Method development and validation are required for specific applications.
Objective: To determine the purity of a this compound sample by area percent.
Materials:
-
MDHQC Reference Standard and Test Sample
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Formic Acid (≥98%)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides good hydrophobic retention for the quinoline core. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier improves peak shape and suppresses ionization of the hydroxyl group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 15 min | A gradient is effective for eluting the main peak and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The quinoline ring system provides strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
Procedure:
-
Standard/Sample Preparation: Accurately weigh ~10 mg of the MDHQC sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 0.1 mg/mL.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram that are above the reporting threshold (e.g., 0.05% of the main peak area).
-
Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Comparative Analysis: MDHQC vs. Alternative Standards
The selection of a reference standard should always involve a consideration of alternatives. The optimal choice depends on the specific analyte, matrix, and analytical technique.
| Attribute | This compound (MDHQC) | Alternative 1: The Carboxylic Acid (5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid)[9] | Alternative 2: The Ethyl Ester (Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate)[10] |
| Synthesis | Multi-step but generally straightforward. | Can be synthesized directly or via hydrolysis of the ester. Hydrolysis adds a step. | Synthesis is very similar to the methyl ester. |
| Purity | Can be purified to >99% via recrystallization/chromatography. | Purification can be complicated by lower solubility in common organic solvents. | Purity and purification are analogous to the methyl ester. |
| Stability | Ester is susceptible to hydrolysis under acidic/basic conditions. Solid is stable. | Generally more stable to hydrolysis. Can decarboxylate at very high temperatures.[7] | Susceptible to hydrolysis, similar to the methyl ester. |
| Solubility | Good solubility in common organic solvents like Methanol and Acetonitrile. | Poor solubility in many organic solvents; often requires DMSO or aqueous base. | Good solubility, very similar to the methyl ester. |
| Hygroscopicity | Generally low. | Carboxylic acids can be more hygroscopic, potentially affecting accurate weighing. | Generally low. |
| Analytical Utility | Excellent for RP-HPLC. Sharp peaks. Volatile enough for some MS techniques. | Poor peak shape in RP-HPLC without a suitable ion-pairing agent or low pH mobile phase. | Excellent for RP-HPLC. Retention time will be slightly longer than the methyl ester. |
| Best For... | General purpose standard for HPLC and LC-MS when the target analyte is the methyl ester or a related neutral compound. | Use as a standard specifically for the carboxylic acid impurity itself. | A direct alternative to MDHQC, useful if the synthesis route favors the ethyl ester. |
Conclusion
This compound is a robust and highly suitable candidate for use as a reference standard in the development and quality control of quinoline-based pharmaceuticals. Its favorable physicochemical properties, including good solubility and strong UV chromophore, make it particularly amenable to standard analytical techniques like HPLC-UV.
While alternatives such as the corresponding carboxylic acid or ethyl ester exist, MDHQC often provides the best balance of synthetic accessibility, stability in its solid form, and chromatographic performance. The key to its successful implementation lies in a rigorous synthesis, purification, and qualification program that fully characterizes the material's identity and purity. By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently employ MDHQC to generate high-quality, reliable, and defensible data, ultimately ensuring the safety and efficacy of the final drug product.
References
-
Title: Biological importance of quinoline derivatives in natural and pharmaceutical drugs Source: ResearchGate URL: [Link]
-
Title: The Role of Quinoline Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: 4,7-dichloroquinoline Source: Organic Syntheses URL: [Link]
-
Title: Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL: [Link]
-
Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI URL: [Link]
- Title: Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine Source: Google Patents URL
-
Title: 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid Source: PubChem URL: [Link]
-
Title: Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate Source: mzCloud URL: [Link]
-
Title: HPLC methods for recently approved pharmaceuticals Source: National Academic Digital Library of Ethiopia URL: [Link]
-
Title: Methyl 4-chloro-7-hydroxy-quinoline-6-carboxylate Source: PubChem URL: [Link]
-
Title: Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate Source: Cenmed Enterprises URL: [Link]
-
Title: Copper Nickel 70/30 / NES 780 Source: Columbia Metals Ltd URL: [Link]
-
Title: 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates Source: ResearchGate URL: [Link]
-
Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. chiralen.com [chiralen.com]
- 6. 130613-19-3 | this compound - Moldb [moldb.com]
- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CID 5288072 | C10H5Cl2NO3 | CID 5288072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mzCloud – Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate [mzcloud.org]
A Technical Guide to the Structure-Activity Relationship of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this broad class, 4-hydroxyquinoline-2-carboxylate derivatives have emerged as a promising area of investigation for novel anticancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, a scaffold with significant potential for cytotoxic activity. While direct and comprehensive SAR studies on this specific parent compound are limited in the available literature, this guide synthesizes findings from closely related 4-hydroxyquinoline and quinoline-4-carboxylic acid analogs to provide actionable insights for researchers in the field.
The Core Scaffold: 4-Hydroxyquinoline-2-carboxylate and Its Biological Significance
The 4-hydroxyquinoline-2-carboxylate core is a privileged structure in drug discovery, demonstrating a wide range of pharmacological activities.[2] The arrangement of the hydroxyl and carboxylate groups, along with the fused aromatic rings, allows for diverse chemical modifications, each influencing the compound's biological profile. The presence of chlorine atoms at the C5 and C7 positions, as in the parent compound, is known to significantly impact the electronic and lipophilic properties of the molecule, often enhancing its biological activity.
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cancer cell proliferation.[1][3] One of the key molecular targets identified for structurally related quinoline-4-carboxylic acids is Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Inhibition of DHODH leads to pyrimidine depletion, thereby halting DNA and RNA synthesis and arresting cell growth.[4]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-hydroxyquinoline-2-carboxylate analogs is highly dependent on the nature and position of substituents on the quinoline ring. The following sections dissect the impact of modifications at key positions, drawing on data from analogous series to infer the SAR for this compound derivatives.
The Critical Role of the C4-Hydroxy and C2-Carboxylate Groups
The 4-hydroxy group and the C2-carboxylate moiety are generally considered essential for the anticancer activity of this class of compounds. The carboxylate group, in particular, has been shown to be crucial for the inhibition of DHODH, likely by forming a salt bridge with key arginine residues in the enzyme's active site.[5] Esterification of the carboxylic acid, as in the methyl ester of the parent compound, can be viewed as a prodrug strategy. The ester may improve cell permeability, with subsequent intracellular hydrolysis releasing the active carboxylic acid.[4]
Influence of Substituents on the Benzenoid Ring (C5, C6, C7, and C8)
Modifications on the benzenoid portion of the quinoline ring significantly modulate the cytotoxic and enzyme inhibitory potency.
-
Halogenation at C5 and C7: The presence of chloro groups at the C5 and C7 positions on the parent compound is anticipated to enhance lipophilicity, which can facilitate membrane transport and improve target engagement. Halogenation in this region has been associated with potent biological activity in various quinoline series.[6]
-
Substitutions at C6 and C8: While our parent compound is unsubstituted at these positions, studies on related quinolines indicate that introducing various groups can fine-tune activity. For instance, in a series of quinoline-5-sulfonamides, the presence of a free 8-phenolic group was found to be a key structural fragment necessary for biological activity.[7]
-
General Cytotoxicity Trends: In a study of 2-(4-hydroxyquinolin-2-yl) acetates, several derivatives demonstrated potent cytotoxic activity against doxorubicin-resistant colon adenocarcinoma cell lines (Colo 320), with IC50 values in the low micromolar range.[2] This suggests that the 4-hydroxyquinoline scaffold is a promising starting point for developing agents that can overcome multidrug resistance.
Table 1: Cytotoxic Activity of Selected 2-(4-hydroxyquinolin-2-yl) Acetate Analogs [2]
| Compound ID | Modifications | Colo 320 IC50 (µM) | Colo 205 IC50 (µM) |
| 13a | Unsubstituted | 8.19 | 11.86 |
| 13b | 7-Chloro | 4.58 | 8.1 |
| 20 | Benzylidene derivative | 4.61 | 2.34 |
| 22 | Benzylidene derivative | 12.29 | 11.79 |
| 26 | Benzylidene derivative | 11 | 12.63 |
| 28 | Benzylidene derivative | 14.08 | Not cytotoxic |
| 29 | Benzylidene derivative | 9.86 | Not cytotoxic |
Data summarized from reference[2].
The data in Table 1, while not from the exact same series, highlights that substitutions on the quinoline ring can significantly impact cytotoxicity. The introduction of a chloro group at C7 (compound 13b) enhanced activity against both cell lines compared to the unsubstituted analog (13a).
Mechanism of Action: DHODH Inhibition and Apoptosis Induction
A primary mechanism of action for quinoline-4-carboxylic acids is the inhibition of DHODH.[4][5] This enzyme is crucial for the synthesis of pyrimidines, which are essential for cell growth and proliferation.
Caption: Inhibition of DHODH by quinoline analogs disrupts pyrimidine synthesis, leading to cell cycle arrest and apoptosis.
In addition to enzyme inhibition, these compounds can induce programmed cell death, or apoptosis. Studies on related quinoline and quinoxaline derivatives have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways.[3][8][9] This is often characterized by cell cycle arrest, caspase activation, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[10][11]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 4-hydroxyquinoline-2-carboxylate analogs, based on established methodologies for similar compounds.
General Synthesis of 4-Hydroxyquinoline-2-Carboxylic Acid Analogs
A common method for the synthesis of the 4-hydroxyquinoline core is the Conrad-Limpach reaction.[2]
Caption: General synthetic workflow for 4-hydroxyquinoline-2-carboxylate analogs.
Step-by-Step Methodology:
-
Condensation: A substituted aniline is reacted with diethyl malonate. This reaction is typically carried out at elevated temperatures.
-
Cyclization: The intermediate from the condensation step is heated at a higher temperature (often >200 °C) to induce cyclization and form the ethyl 4-hydroxyquinoline-2-carboxylate.
-
Esterification/Hydrolysis: The resulting ethyl ester can be transesterified to the methyl ester using methanol under acidic conditions, or hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of related compounds, key structural features influencing activity have been identified. The C4-hydroxyl and C2-carboxylate groups are likely essential for activity, potentially through interaction with targets like DHODH. The dichloro substitution at C5 and C7 is expected to enhance potency.
Future research should focus on a systematic SAR study of this specific scaffold. This would involve the synthesis of a library of analogs with modifications at the C2 ester, the C4 hydroxyl (e.g., etherification), and the introduction of various substituents at the C6 and C8 positions. Screening these compounds against a panel of cancer cell lines and key enzymes like DHODH will provide a clearer understanding of the SAR and facilitate the design of more potent and selective anticancer drug candidates. Furthermore, mechanistic studies to elucidate the specific pathways of apoptosis induction will be crucial for the further development of these promising compounds.
References
- Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Pharmaceuticals, 15(9), 1121.
- Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186.
- Farkas, P., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
- Kumar, S., & Narasimhan, B. (2018). A review on synthesis and anticancer activity of quinoline and its derivatives. Mini-Reviews in Medicinal Chemistry, 18(15), 1256-1271.
- Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. (2021). Molecules, 26(23), 7239.
- Zhou, P., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-13.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). International Journal of Molecular Sciences, 23(17), 9688.
- Al-Omair, M. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7239.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(23), 7239.
- Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499.
- Gutiérrez, J. E., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(23), 7239.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). Docta Complutense.
- PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2021). Molecules, 26(23), 7239.
- Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. (2021). Molecules, 26(23), 7239.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 1-15.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(12), 5162-5186.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Medicinal Chemistry, 13(1), 1-15.
- A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. (2021). RSC Advances, 11(1), 1-15.
- CHIRALEN. (n.d.).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.
- Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Deriv
- Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (1992). Journal of Medicinal Chemistry, 35(5), 804-807.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 898333.
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docta.ucm.es [docta.ucm.es]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Benchmarking KMO Inhibitors: Evaluating Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate in Functional Assays
For researchers in neuropharmacology and drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for benchmarking the performance of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, a kynurenic acid analog, in functional assays. Due to the limited direct experimental data on this specific compound, we will position it as a putative inhibitor of Kynurenine 3-Monooxygenase (KMO) based on its structural similarity to known modulators of the kynurenine pathway. This guide will equip researchers with the necessary tools to evaluate its potential efficacy against well-established KMO inhibitors.
The Kynurenine Pathway: A Critical Target in Neurological and Inflammatory Disorders
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] This pathway is a critical regulator of immune responses and neuronal function.[2] A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[3] The activity of KMO is a crucial determinant of the balance between neuroprotective and neurotoxic metabolites.[1]
Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory diseases.[4] By blocking KMO, the metabolic flux is shunted away from the production of the neurotoxin quinolinic acid and towards the formation of the neuroprotective kynurenic acid.[4]
This compound, a chlorinated derivative of 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid), is structurally poised to interact with KMO. The quinoline core is a common scaffold in known KMO inhibitors, and halogenation can significantly influence binding affinity and metabolic stability.[5] This guide will outline the experimental approaches to validate this hypothesis and quantify the compound's performance.
Comparative Benchmarking: Established KMO Inhibitors
To ascertain the performance of a novel compound, it is essential to compare it against well-characterized inhibitors. The following compounds represent a spectrum of potent and selective KMO inhibitors that serve as excellent benchmarks in functional assays.
| Compound | Target | IC50 (in vitro) | Key Features |
| Ro 61-8048 | KMO | ~37 nM | Potent, competitive, and brain-penetrant. Widely used as a reference compound.[6][7] |
| UPF 648 | KMO | ~20 nM | Potent inhibitor that has been shown to be neuroprotective in a Drosophila model of Huntington's disease.[8] |
| GSK180 | KMO | ~6 nM | Highly potent and selective competitive inhibitor.[5][9] |
Functional Assays for Performance Evaluation
The following sections detail the essential functional assays for characterizing the inhibitory potential of this compound against KMO.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit KMO activity in a purified system. A common and reliable method is to monitor the consumption of the cofactor NADPH, which is directly proportional to KMO activity.
Protocol: Spectrophotometric KMO Inhibition Assay
Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the KMO-catalyzed hydroxylation of kynurenine.
Materials:
-
Recombinant human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compound (this compound)
-
Reference inhibitors (Ro 61-8048, UPF 648, GSK180)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and varying concentrations of the test compound or reference inhibitors.
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes).
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Recombinant Human KMO: Using a purified human enzyme ensures that the observed inhibition is specific to the target and not influenced by other cellular components.
-
NADPH Monitoring: Direct measurement of cofactor consumption provides a real-time kinetic readout of enzyme activity and is a well-established method for oxidoreductases.[10]
-
IC50 Determination: This value is a critical parameter for quantifying the potency of an inhibitor, allowing for direct comparison with other compounds.
Cell-Based Assays: Assessing Performance in a Biological Context
Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant environment, taking into account factors like cell permeability and metabolism.
Protocol: Cellular KMO Inhibition Assay in HEK293 Cells Overexpressing KMO
Principle: This assay measures the production of 3-hydroxykynurenine (3-HK) in cells that have been engineered to overexpress KMO. The reduction in 3-HK levels in the presence of the inhibitor reflects its cellular activity.
Materials:
-
HEK293 cells stably overexpressing human KMO
-
Cell culture medium and supplements
-
L-kynurenine
-
Test compound and reference inhibitors
-
Lysis buffer
-
LC-MS/MS system for 3-HK quantification
Procedure:
-
Plate the KMO-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or reference inhibitors for a predetermined time (e.g., 1 hour).
-
Add L-kynurenine to the cell culture medium to initiate the enzymatic reaction within the cells.
-
After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant or cell lysate.
-
Quantify the concentration of 3-HK in the samples using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of 3-HK production for each inhibitor concentration and determine the cellular IC50 value.
Causality Behind Experimental Choices:
-
Overexpression System: Using a cell line with high levels of KMO expression enhances the signal-to-noise ratio for detecting changes in 3-HK production.
-
LC-MS/MS Quantification: This is a highly sensitive and specific method for accurately measuring the levels of metabolites like 3-HK in complex biological samples.
-
Cellular IC50: This parameter provides a more biologically relevant measure of a compound's potency, as it accounts for its ability to cross cell membranes and engage the target within the cell.
Visualizing the Scientific Workflow
To provide a clear overview of the benchmarking process, the following diagrams illustrate the key pathways and experimental workflows.
Caption: The Kynurenine Pathway and the proposed point of inhibition.
Caption: Workflow for the biochemical KMO inhibition assay.
Caption: Workflow for the cell-based KMO inhibition assay.
Conclusion and Future Directions
This guide provides a robust framework for the functional characterization of this compound as a potential KMO inhibitor. By employing the detailed biochemical and cell-based assays and comparing its performance against established benchmarks like Ro 61-8048, UPF 648, and GSK180, researchers can generate the critical data needed to validate its therapeutic potential. The structure-activity relationship of chlorinated kynurenic acid analogs suggests that this compound is a promising candidate for further investigation. Future studies should also explore its selectivity against other enzymes in the kynurenine pathway and its pharmacokinetic properties to fully assess its drug-like potential.
References
-
Mole DJ, et al. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nat Med. 2016 Feb;22(2):202-9. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
-
Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO) | Semantic Scholar. [Link]
-
Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. [Link]
-
Kynurenine 3-monooxygenase - Wikipedia. [Link]
-
KMO Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice. PMC. [Link]
-
What are KMO inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central. [Link]
-
Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors. [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. [Link]
-
KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. [Link]
Sources
- 1. First 4D-QSAR Study of Human Kynurenine 3 Monooxygenase (hKMO) Inhibitors: Integrating Chemical Space Networks and an Explainable Artificial Intelligence Platform for Neurodegenerative Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. The final, and arguably one of the most critical, phases is the responsible management and disposal of resulting chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond the bench to the entire lifecycle of the chemical compounds we create and utilize.
Understanding the Compound: Hazard Profile and Classification
This compound is a halogenated quinoline derivative. Due to its chemical structure, it must be managed as a hazardous waste. The presence of chlorine atoms designates it as a halogenated organic compound .[1][2] Halogenated compounds are of particular concern for disposal as they can be persistent in the environment and may produce hazardous byproducts, such as hydrogen chloride gas, upon improper incineration.[3][4]
Key Hazard Considerations:
| Hazard Class | Primary Concern | Rationale |
| Halogenated Organic | Environmental Persistence & Hazardous Combustion Byproducts | The carbon-chlorine bonds are strong, making the molecule resistant to natural degradation. Incomplete combustion can lead to the formation of dioxins and other toxic compounds. |
| Aquatic Toxicity | Harm to aquatic ecosystems | Similar chlorinated aromatic compounds have demonstrated toxicity to marine and freshwater organisms.[5] |
| Potential Human Toxicity | Irritation and unknown long-term effects | As a research chemical, the full toxicological profile may not be known. Prudent practice dictates treating it with a high degree of caution.[10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste. This workflow is designed to be a self-validating system, minimizing risk at each stage.
Figure 1. A procedural diagram illustrating the key stages for the safe disposal of this compound, from the laboratory to final disposal.
Step 1: Waste Segregation at the Point of Generation
The principle of waste segregation is paramount to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Immediate Action: As soon as a process generates waste containing this compound (e.g., residual solid, contaminated consumables, or solutions), it must be designated as "Halogenated Organic Waste."
-
Do Not Mix: Never combine this waste stream with non-halogenated solvents, acids, bases, or oxidizers.[1][9][11] Mixing incompatible wastes can lead to dangerous reactions, and it complicates the disposal process, often increasing costs.[2] For instance, mixing halogenated waste with non-halogenated solvent waste makes the entire volume unsuitable for solvent recovery.[2]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is critical to prevent leaks and ensure clear communication of the hazard.
-
Container Compatibility: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[7][12] The container must be in good condition, free from cracks or leaks.[11][12]
-
Labeling: The container must be clearly and legibly labeled before the first drop of waste is added.[1] The label should include:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
The SAA is a designated location within the laboratory where waste is collected before being transferred to a central storage facility.
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][12] Do not leave a funnel in the container opening.[12]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Volume Limits: Do not overfill the container. Fill to no more than 90% of its capacity to allow for expansion.[12]
Step 4: Requesting Waste Pickup
Once the waste container is nearly full (at the 90% mark), it is time to arrange for its removal by your institution's Environmental Health & Safety (EHS) department.
-
Initiate Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal.[9]
-
Provide Accurate Information: Ensure all information about the waste, as detailed on the label, is accurately transcribed in the pickup request.
Step 5: EHS Collection and Transport
Trained EHS personnel will collect the properly labeled and sealed container from your laboratory. They are responsible for the safe transport of the waste to a designated central accumulation area before it is sent for final disposal.
Step 6: Final Disposal Method
The most common and environmentally sound method for the disposal of chlorinated organic residues is high-temperature incineration.[3][13]
-
Process: This process involves decomposing the waste at very high temperatures (typically 900°C to 1000°C) in the presence of air and steam.[3]
-
Byproduct Management: The resulting gaseous byproducts, which include carbon dioxide, nitrogen, and hydrogen halides (like HCl), are then scrubbed to prevent atmospheric pollution.[3] This method ensures the complete and permanent destruction of the hazardous compound.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly to remove any residual hazard.
-
Triple Rinsing: For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[7]
-
Rinse the container with a suitable solvent (e.g., acetone or methanol) three times.
-
Collect the rinsate in a designated "Halogenated Organic Waste" container.
-
After triple rinsing and air-drying, deface or remove the original label.[14] The container can then typically be disposed of as regular laboratory glass or plastic waste.[13]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills that laboratory personnel can safely manage, use an appropriate absorbent material from a chemical spill kit. Place the contaminated absorbent material in a sealed, labeled bag or container and dispose of it as hazardous waste.[1]
-
Large Spills: In the case of a large or unmanageable spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[1][7]
By adhering to these rigorous and well-defined procedures, you contribute to a culture of safety and environmental stewardship. The responsible disposal of chemical waste is a shared responsibility that safeguards our colleagues, our communities, and the future of scientific research.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety.
-
Chemical Waste. University of California, Berkeley Environmental Health & Safety.
-
Section 2.0 Safe Disposal of Hazardous Chemical Waste. University of Kansas Environmental Health and Safety.
-
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
-
Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, Oxford Academic.
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.
-
SAFETY DATA SHEET - Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. Fisher Scientific.
-
SAFETY DATA SHEET - Diiodohydroxyquinoline. Sigma-Aldrich.
-
Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed.
-
Laboratory chemical waste disposal guidelines. University of Otago.
-
SAFETY DATA SHEET - 2-Hydroxyquinoline. Fisher Scientific.
-
5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety Data Sheets. Echemi.
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
-
Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. PubMed.
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science.
-
SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Fisher Scientific.
-
SAFETY DATA SHEET - 8-Hydroxy-2-methylquinoline. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid hydrate. Thermo Fisher Scientific.
-
(PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
-
Disposal of Waste Solvents. National University of Singapore, Department of Chemistry.
-
Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety.
-
7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
-
The polarography of quinoline derivatives. Part III. The reduction of quinoline-8-carboxylic acid at the dropping-mercury cathode. Journal of the Chemical Society (Resumed).
-
The polarography of quinoline derivatives. Part II. The reduction of 8-hydroxyquinoline at the dropping-mercury cathode. Journal of the Chemical Society (Resumed).
-
163. The polarography of quinoline derivatives. Part III. The reduction of quinoline-8-carboxylic acid at the dropping-mercury cathode. Sci-Hub.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. otago.ac.nz [otago.ac.nz]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, a halogenated quinoline derivative, represents a class of compounds where vigilance is paramount. Due to the absence of comprehensive toxicological data for this specific molecule, this guide establishes a robust safety protocol by extrapolating from the known hazards of its structural analogs. Our primary goal is to build a self-validating system of protection that prioritizes your well-being and ensures the integrity of your research.
Hazard Assessment: Understanding the 'Why'
The molecular structure of this compound—featuring a quinoline core with two chlorine substituents—provides critical clues to its potential bioactivity and hazards. Quinoline itself is recognized as a hazardous substance, with documented risks including carcinogenicity, mutagenicity, and acute toxicity.[1][2][3][4][5] Its various derivatives exhibit a range of irritant and toxic properties.
A conservative safety posture, therefore, assumes this compound presents a similar or potentially greater hazard profile. This principle of "safety by analogy" is a cornerstone of responsible chemical handling in a research environment.
Table 1: Presumed Hazard Profile based on Structural Analogs
| Hazard Type | Associated Risk | Rationale & Supporting Evidence from Analogs |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Multiple quinoline derivatives, including diiodohydroxyquinoline and others, are classified as harmful if swallowed.[6][7][8] |
| Skin Irritation/Corrosion | Causes skin irritation. | Parent quinoline and its hydroxy- and chloro- derivatives are known skin irritants.[1][7][9][10] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Serious eye damage is a noted hazard for compounds like diiodohydroxyquinoline.[6] Other analogs consistently cause serious eye irritation.[1][7][9][10] |
| Respiratory Irritation | May cause respiratory irritation. | Handling the compound as a powder can generate dust, which is likely to irritate the respiratory tract, a common property of similar carboxylic acids and quinolines.[7][9] |
| Long-Term Toxicity | Suspected of causing genetic defects and cancer. | The quinoline core is associated with mutagenic and carcinogenic properties.[1][2][3] The U.S. EPA classifies quinoline as "likely to be carcinogenic in humans."[5] |
The Hierarchy of Controls: A Framework for Safety
Personal Protective Equipment (PPE) is the final, essential barrier between you and a potential hazard. It should always be used in conjunction with more effective control measures. This established industrial hygiene framework prioritizes safety solutions from most to least effective.
Caption: A safe sequence for removing (doffing) PPE.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, respirator cartridges) used while handling this compound must be considered hazardous waste.
-
Disposal Procedure:
-
Place all contaminated items immediately into a designated, labeled hazardous waste bag or container within the fume hood.
-
Do not mix this waste with other chemical or general laboratory waste streams. [6][8] 3. Handle uncleaned containers and contaminated equipment as you would the product itself. [6] 4. Follow all national, regional, and institutional regulations for the disposal of hazardous chemical waste. [6][8][11] By adhering to this comprehensive guide, you establish multiple, redundant layers of protection, fostering a culture of safety that empowers confident and responsible research.
-
References
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University. [Link]
-
QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]
-
OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]
-
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylate - Safety Data Sheet. Angene Chemical. [Link]
-
Gloves - Tables of Properties and Resistances. University of California, Berkeley. [Link]
-
Understanding the Composition of Chemical Resistant Gloves. HeighTech Safety. [Link]
-
QUINOLINE FOR SYNTHESIS - Material Safety Data Sheet. Techno PharmChem. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
-
Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. [Link]
-
Toxicity of quinoline alkaloids to cultured Cinchona ledgeriana cells. PubMed. [Link]
-
Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Office of Environmental Health Hazard Assessment. [Link]
-
Quinoline - State of the Science Report. Health Canada. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Quinoline | 91-22-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. canada.ca [canada.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
